Product packaging for R59949(Cat. No.:CAS No. 120166-69-0)

R59949

Cat. No.: B1678721
CAS No.: 120166-69-0
M. Wt: 489.6 g/mol
InChI Key: ZCNBZFRECRPCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Diacylglycerol Kinases (DGKs) and Lipid Signaling Pathways

Diacylglycerol kinases (DGKs) are a family of enzymes that are central to the regulation of lipid-mediated signal transduction. nih.govnih.govnih.gov These enzymes are crucial in controlling the levels of two key lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). nih.govfrontiersin.org The dysregulation of DGK activity has been linked to various diseases, highlighting their importance in cellular physiology. nih.gov There are ten identified mammalian DGK isoforms, whose structural diversity and tissue-specific expression suggest distinct functions in various cellular processes. nih.govnih.gov

Diacylglycerol (DAG) is a critical lipid second messenger generated at the cell membrane in response to extracellular stimuli. creative-proteomics.comnih.gov Produced through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2), DAG remains within the membrane to activate a variety of effector proteins. nih.govphysiology.org Its most well-known function is the activation of protein kinase C (PKC) isoforms, which are involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. creative-proteomics.comslideshare.net Beyond PKC, DAG also influences other signaling molecules such as Ras guanyl nucleotide-releasing proteins (RasGRPs) and protein kinase D. nih.govnih.gov Furthermore, DAG's physical presence in the membrane affects its fluidity and curvature, playing a role in processes like membrane fusion and vesicle trafficking. creative-proteomics.com

Diacylglycerol kinases (DGKs) catalyze the ATP-dependent phosphorylation of diacylglycerol, converting it into phosphatidic acid (PA). nih.govnih.gov This enzymatic reaction is the primary mechanism for terminating DAG-mediated signaling. nih.gov By converting DAG to PA, DGKs act as a molecular switch, simultaneously dampening DAG signaling pathways while initiating PA-dependent ones. frontiersin.org This conversion is a fundamental step in lipid metabolism and signal transduction. nih.govcreative-proteomics.com

The balance between diacylglycerol (DAG) and phosphatidic acid (PA) is critical for maintaining cellular homeostasis and regulating diverse biological functions. nih.govcreative-proteomics.com DGKs are at the heart of this regulation, acting as a fulcrum that dictates the relative levels of these two potent second messengers. nih.gov This balance is crucial in numerous signaling pathways, including those involved in immune responses, cytoskeletal organization, and cell growth. nih.govnih.gov For instance, in T cells, DGKs metabolize DAG at the immune synapse, the interface with an antigen-presenting cell, thereby controlling T cell activation. frontiersin.orgnih.gov While terminating DAG signals, the local production of PA creates new signaling domains that recruit a different set of effector proteins, influencing processes like cell migration and polarity. nih.gov Imbalances in the DAG/PA ratio have been associated with the development of various diseases, including cancer. nih.govnih.gov

Identification and Classification of Diacylglycerol Kinase Inhibitor II (R59949)

Diacylglycerol Kinase Inhibitor II, commonly known as this compound, is a potent, synthetic, small-molecule inhibitor of DGK enzymes. medchemexpress.comsigmaaldrich.com It is classified as a pan-DGK inhibitor, although it exhibits some selectivity among the different isoforms. medchemexpress.comselleckchem.com Research indicates that this compound strongly inhibits type I DGKs (α and γ) and has a moderate inhibitory effect on type II DGKs (θ and κ). medchemexpress.comselleckchem.com By inhibiting DGK activity, this compound effectively increases the intracellular levels of DAG, which in turn enhances the activity of DAG-effector proteins like PKC. medchemexpress.com This property makes it an invaluable chemical probe for studying the physiological roles of the DAG-PA signaling axis. caymanchem.com

Diacylglycerol Kinase Inhibitor II is known by several names and is cataloged under specific chemical identifiers for unambiguous identification in scientific literature and databases.

Identifier TypeValue
Common Name Diacylglycerol Kinase Inhibitor II
Synonyms This compound, R-59-949, DKGI-II
Formal Name 3-[2-[4-[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone caymanchem.com
CAS Number 120166-69-0 sigmaaldrich.comcaymanchem.comtargetmol.com
Molecular Formula C₂₈H₂₅F₂N₃OS caymanchem.comtargetmol.com
Molecular Weight 489.58 g/mol sigmaaldrich.comtargetmol.com
InChIKey ZCNBZFRECRPCKU-UHFFFAOYSA-N caymanchem.com

The development of kinase inhibitors represents a significant milestone in medicinal chemistry and drug discovery over the past three decades. scielo.br The recognition of protein kinases as viable drug targets began in the early 1980s. scielo.br The first kinase inhibitors were synthesized in the years following the discovery that tumor-promoting phorbol (B1677699) esters activated protein kinase C (PKC). researchgate.net The development of specific inhibitors for diacylglycerol kinases, such as R59022 and its more potent analog this compound, was a logical progression in the effort to dissect the complexities of lipid signaling pathways. sigmaaldrich.comnih.gov These inhibitors were developed to specifically block the conversion of DAG to PA, thereby allowing researchers to study the consequences of sustained DAG signaling. caymanchem.com The discovery and optimization of DGK inhibitors have often been driven by phenotypic screening, where compounds are identified based on their effects on cellular behavior rather than pre-conceived targets. nih.gov This approach has led to the identification of potent and selective inhibitors, advancing our understanding of the role of DGKs in health and disease, particularly in immunology and oncology. nih.gov

Research Rationale for Utilizing Diacylglycerol Kinase Inhibitor II

As a Tool for Studying DGK and DAG Roles in Cellular Signaling

Diacylglycerol kinase inhibitor II serves as a critical tool for researchers to dissect the complex signaling networks governed by DGK and its substrate, DAG. By blocking DGK activity, scientists can effectively increase the intracellular concentration of DAG, a key signaling molecule that activates a variety of downstream proteins, most notably protein kinase C (PKC). nih.govpatsnap.com This allows for the detailed investigation of DAG-dependent signaling pathways and their influence on cellular functions like cell growth, differentiation, and apoptosis. scbt.compatsnap.com

The ability to manipulate the balance between DAG and PA provides insights into the specific functions of different DGK isoforms and their regulatory mechanisms within various cellular contexts. scbt.com For instance, the use of DGK inhibitors has been instrumental in understanding how DGK activity modulates immune responses, particularly in T-cells. patsnap.comnih.gov The inhibitor helps to reveal the consequences of sustained DAG signaling, which can influence T-cell activation and function. nih.govresearchgate.net

Furthermore, studying the effects of DGK inhibitor II helps to elucidate the roles of DGK in vascular function. In vascular smooth muscle, the inhibition of DGK can lead to an increase in DAG levels, which in turn can influence vascular contraction mediated by calcium and PKC. nih.gov

Table 1: Cellular Processes Investigated Using Diacylglycerol Kinase Inhibitor II

Cellular Process Key Signaling Molecules Involved Effect of DGK Inhibitor II
Cell Growth and Proliferation DAG, PKC, RasGRP, Raf-MEK-ERK Modulation of proliferation, potential for apoptosis induction in cancer cells. patsnap.comnih.gov
Immune Response DAG, PKC, RasGRP Enhancement of T-cell activation and immune responses. patsnap.comnih.gov
Vascular Contraction DAG, PKC, Calcium Alteration of vascular smooth muscle contraction. nih.gov

Exploration of Therapeutic Applications

The modulation of cellular signaling by Diacylglycerol Kinase Inhibitor II has prompted significant research into its potential therapeutic applications across a range of diseases. patsnap.com

Cancer: Several studies have implicated DGKs, particularly DGKα and DGKζ, in the progression of various cancers. patsnap.comnih.gov These enzymes can influence tumor growth, survival, and metastasis. patsnap.com By inhibiting DGKα, for example, researchers have observed apoptosis in cancer cell lines such as glioblastoma and melanoma. nih.gov The proposed mechanism involves the disruption of signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB and Raf-MEK-ERK pathways. nih.gov Therefore, DGK inhibitors are being investigated as potential anti-cancer agents. patsnap.compatsnap.com

Immune Disorders: The critical role of DGKζ in T-cell function has made it a target for immunomodulatory therapies. patsnap.com Abnormal DGKζ activity is associated with autoimmune diseases. patsnap.com Selective inhibitors of DGKζ could potentially modulate T-cell responses, offering a novel approach for treating conditions like rheumatoid arthritis and multiple sclerosis. patsnap.compatsnap.com

Neurodegenerative Diseases: Dysregulation of DAG and PA signaling has also been linked to neurological disorders. patsnap.com Research suggests that DGK inhibitors could have neuroprotective effects by correcting these imbalances. patsnap.com For example, in animal models of epilepsy, DGK inhibitors have been shown to reduce seizure frequency and severity. patsnap.com

Table 2: Potential Therapeutic Applications of Diacylglycerol Kinase Inhibitors

Therapeutic Area Targeted DGK Isoforms (Primarily) Potential Therapeutic Effect
Cancer DGKα, DGKζ Suppression of tumor growth, induction of apoptosis. patsnap.compatsnap.com
Immune Disorders DGKζ Modulation of T-cell responses to treat autoimmune diseases. patsnap.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25F2N3OS B1678721 R59949 CAS No. 120166-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNBZFRECRPCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152707
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120166-69-0
Record name R 59949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacylglycerol Kinase Inhibitor II
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action and Cellular Target Engagement

Inhibition of Diacylglycerol Kinase Activity by Diacylglycerol Kinase Inhibitor II

Diacylglycerol Kinase Inhibitor II functions by directly impeding the catalytic activity of diacylglycerol kinases. scbt.com These enzymes are responsible for the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), a critical reaction that regulates the balance between these two lipid second messengers. patsnap.comnih.gov By binding to the catalytic domain of DGK, the inhibitor effectively blocks the enzyme's ability to convert DAG to PA. sigmaaldrich.comsigmaaldrich.com This inhibition has been demonstrated in various experimental settings, including isolated platelet membranes and intact platelets, with IC₅₀ values of 300 nM and 120 nM, respectively. sigmaaldrich.comsigmaaldrich.com Notably, Diacylglycerol Kinase Inhibitor II does not compete with ATP, a co-substrate in the phosphorylation reaction. sigmaaldrich.com

Specificity towards DGK Isoforms, particularly DGKα

The family of diacylglycerol kinases comprises ten distinct isoforms (DGKα-κ), each with specific tissue distributions and cellular functions. patsnap.comaacrjournals.org Diacylglycerol Kinase Inhibitor II, while considered a pan-DGK inhibitor, exhibits a degree of selectivity among these isoforms. medchemexpress.com It strongly inhibits the activity of the type I DGK isoforms, specifically DGKα and DGKγ. medchemexpress.comnih.gov Its effect on type II DGK isoforms, such as DGKθ and DGKκ, is moderate. medchemexpress.com

The focus on DGKα is particularly significant due to its role in various pathological conditions, including cancer and immune regulation. aacrjournals.orgnih.govbohrium.com DGKα has been identified as a therapeutic target in several cancers, and its inhibition can lead to reduced tumor growth and enhanced immune responses. nih.govbohrium.comnih.gov The ability of Diacylglycerol Kinase Inhibitor II to potently inhibit DGKα underscores its potential as a tool for studying and potentially treating these conditions.

Comparative Analysis with other DGK Inhibitors (e.g., R59022, Ritanserin (B1680649), Stemphone)

To better understand the unique properties of Diacylglycerol Kinase Inhibitor II, a comparative analysis with other known DGK inhibitors is essential.

R59022 (Diacylglycerol Kinase Inhibitor I): Diacylglycerol Kinase Inhibitor II is a more potent analog of R59022. sigmaaldrich.com Both compounds share a similar mechanism of action, but the former exhibits greater inhibitory activity. nih.govnih.gov For instance, in the context of DGKα inhibition, both R59022 and ritanserin have been shown to be effective, with ritanserin demonstrating slightly higher potency in some studies. nih.govresearchgate.net

Ritanserin: Originally developed as a serotonin (B10506) receptor antagonist, ritanserin was later identified as a DGKα inhibitor. nih.govresearchgate.net Structurally similar to R59022, ritanserin also attenuates DGKα activity. nih.gov However, a key difference lies in their isoform specificity and potency. While both are effective against DGKα, they show varying degrees of inhibition against other DGK isoforms. nih.govnih.gov For example, both ritanserin and R59022 inhibit DGKγ to a similar extent as DGKα, but have less of an effect on DGKβ. nih.gov

Stemphone: This fungal metabolite is another identified DGK inhibitor. nih.gov However, its selectivity for different DGK isozymes has not been as extensively characterized as that of Diacylglycerol Kinase Inhibitor II, R59022, and ritanserin. nih.gov Stemphone has been shown to induce dose-dependent vascular relaxation, suggesting its potential in modulating vascular function through DGK inhibition. nih.gov

Table 1: Comparative Inhibitory Activity of DGK Inhibitors

Inhibitor Target Isoforms Potency/IC₅₀ Reference
Diacylglycerol Kinase Inhibitor II (R59949) Pan-DGK, strong against Type I (α, γ), moderate against Type II (θ, κ) IC₅₀ = 300 nM (pan-DGK) medchemexpress.com
R59022 (Diacylglycerol Kinase Inhibitor I) DGKα, DGKγ, DGKε, DGKθ IC₅₀ = 2.8 µM (DGK) nih.govcaymanchem.com
Ritanserin DGKα IC₅₀ ≈ 15 µM (DGKα) researchgate.net
Stemphone DGK Not specified nih.govnih.gov

Impact on Diacylglycerol (DAG) and Phosphatidic Acid (PA) Levels

The primary consequence of DGK inhibition by Diacylglycerol Kinase Inhibitor II is the alteration of the intracellular balance between DAG and PA. scbt.compatsnap.com

Accumulation of Diacylglycerol

By blocking the conversion of DAG to PA, Diacylglycerol Kinase Inhibitor II leads to an accumulation of DAG within the cell. patsnap.com DAG is a critical second messenger that activates a variety of downstream signaling proteins, most notably protein kinase C (PKC). researchgate.netpatsnap.com The increased availability of DAG due to DGK inhibition can therefore lead to the potentiation of PKC-mediated signaling pathways. patsnap.com

Reduction in Phosphatidic Acid

Concurrently with DAG accumulation, the inhibition of DGK activity results in a decrease in the production of PA. patsnap.com PA itself is a bioactive lipid with diverse cellular functions, including roles in membrane trafficking, cytoskeletal organization, and the activation of various enzymes. patsnap.comnih.gov A reduction in PA levels can therefore disrupt these PA-dependent cellular processes.

Downstream Signaling Pathway Modulation

The changes in DAG and PA levels induced by Diacylglycerol Kinase Inhibitor II have profound effects on a multitude of downstream signaling pathways.

The accumulation of DAG directly leads to the activation of protein kinase C (PKC). patsnap.compatsnap.com This can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. patsnap.com

Furthermore, DGK isoforms are known to interact with and modulate the Ras/MEK/ERK pathway. mdpi.com For instance, DGKα can attenuate the activity of Ras guanyl nucleotide-releasing proteins (RasGRP), which are activators of the Ras signaling cascade. nih.gov By inhibiting DGKα, Diacylglycerol Kinase Inhibitor II can lead to the activation of the Ras-MEK-ERK pathway. mdpi.com This pathway is crucial for T-cell activation, and its modulation by DGK inhibitors is a key area of research in immunotherapy. acs.orgfrontiersin.org

The mTOR signaling pathway is another critical downstream target. DGKα and DGKζ have been shown to synergistically inhibit TCR-induced mTOR activation. mdpi.com Therefore, inhibition of these DGK isoforms can lead to the activation of mTOR signaling, which plays a central role in cell growth and proliferation. nih.gov

In vascular smooth muscle, DGK inhibition can influence contraction by altering calcium-mediated and PKC-mediated signaling. nih.gov The increase in DAG levels can enhance PKC activity, contributing to vascular contraction. nih.gov

Activation of Protein Kinase C (PKC) Isoforms

Diacylglycerol (DAG) is a critical second messenger that allosterically activates protein kinase C (PKC), a family of serine/threonine kinases pivotal in a multitude of cellular processes. nih.gov Diacylglycerol kinases (DGKs) act as negative regulators of this pathway by phosphorylating DAG to produce phosphatidic acid (PA), thereby terminating DAG-mediated signaling. nih.govnih.gov Inhibition of DGKs, for instance by Diacylglycerol Kinase Inhibitor II (also known as this compound), is expected to increase the intracellular concentration of DAG. This elevation in DAG levels subsequently enhances the activation of PKC isoforms. nih.govcaymanchem.com

The activation of PKC is a multi-step process. An increase in intracellular calcium, often triggered by inositol (B14025) trisphosphate (IP3), prompts the translocation of PKC to the cell membrane. youtube.com At the membrane, PKC binds to DAG, leading to its full activation. youtube.comyoutube.com Activated PKC can then phosphorylate a wide array of substrate proteins, initiating downstream signaling cascades that regulate cell growth, differentiation, and apoptosis. nih.govyoutube.com

Interestingly, a feedback loop exists within this pathway. Activated PKC can phosphorylate and activate DGK, which in turn reduces DAG levels and dampens PKC activation. youtube.com Furthermore, some DGK isoforms, such as DGKζ, can directly interact with and inhibit PKCα. This interaction is disrupted by PKCα-mediated phosphorylation of DGKζ, suggesting a dynamic regulatory mechanism. nih.gov

The table below summarizes the key molecules involved in the activation of PKC and the effect of DGK inhibition.

MoleculeRole in PKC ActivationEffect of DGK Inhibitor II
Diacylglycerol (DAG) Allosteric activator of PKCIncreased availability
Protein Kinase C (PKC) Key effector kinaseEnhanced activation
Diacylglycerol Kinase (DGK) Negative regulator of DAG levelsInhibition of activity
Phosphatidic Acid (PA) Product of DGK activityDecreased production
Calcium (Ca2+) Facilitates PKC translocation to the membraneIndirectly affected by signaling cascades
Inositol Trisphosphate (IP3) Triggers intracellular calcium releaseIndirectly affected by signaling cascades

This table provides a simplified overview of the interactions.

Influence on Ras/ERK Signaling Pathway

The Ras/ERK signaling pathway, also known as the MAPK/ERK pathway, is a crucial cascade involved in cell proliferation, differentiation, and survival. Inhibition of diacylglycerol kinases (DGKs) can significantly influence this pathway. Diacylglycerol (DAG) is a key upstream activator of RasGRP1, a guanine (B1146940) nucleotide exchange factor (GEF) for Ras. nih.gov By preventing the conversion of DAG to phosphatidic acid (PA), DGK inhibitors effectively increase DAG levels, leading to enhanced recruitment and activation of RasGRP1 at the cell membrane. nih.gov

Activated Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2. nih.govnih.gov This activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that drive cellular responses. nih.gov Overexpression of DGKζ has been shown to inhibit T-cell receptor (TCR) signaling by reducing the levels of active GTP-bound Ras and consequently diminishing ERK activation. nih.gov This highlights the negative regulatory role of DGKs on the Ras/ERK pathway.

The table below outlines the key components of the Ras/ERK pathway and the impact of DGK inhibition.

ComponentFunctionEffect of DGK Inhibitor II
Diacylglycerol (DAG) Activates RasGRP1Increased levels
RasGRP1 Guanine nucleotide exchange factor for RasEnhanced activation
Ras Small GTPase, key signaling nodeIncreased activation
Raf MAP kinase kinase kinaseIncreased activation
MEK1/2 MAP kinase kinaseIncreased activation
ERK1/2 MAP kinaseIncreased activation

This table illustrates the general stimulatory effect of DGK inhibition on the Ras/ERK pathway.

Modulation of mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. nih.gov It exists in two distinct complexes, mTORC1 and mTORC2. nih.gov The activity of DGKs and the balance between diacylglycerol (DAG) and phosphatidic acid (PA) play a significant role in modulating mTOR signaling.

Inhibition of DGKs, leading to an accumulation of DAG, can indirectly activate mTOR signaling. nih.govnih.gov This occurs in part through the activation of the Ras/ERK pathway, which can then promote mTORC1 activity. nih.govnih.gov Specifically, in T-cells, TCR engagement activates both mTORC1 and mTORC2 through the Ras-Mek1/2-Erk1/2 pathway. nih.govnih.gov Consequently, inhibition of DGKα and DGKζ enhances TCR-induced mTOR signaling. nih.gov

Conversely, the product of DGK activity, PA, has been shown to directly bind to and activate mTOR, particularly in the context of mitogenic stimulation. researchgate.net For instance, DGKζ-derived PA has been identified as a mediator of mTOR signaling. researchgate.net This creates a complex regulatory scenario where both the substrate (DAG, indirectly) and the product (PA, directly) of DGKs can positively influence mTOR activity. The specific outcome likely depends on the cellular context, the specific DGK isoforms involved, and their subcellular localization.

The table below summarizes the dual nature of mTOR regulation by DGK-related lipids.

MoleculeRole in mTOR SignalingEffect of DGK Inhibitor II
Diacylglycerol (DAG) Indirectly activates mTOR via Ras/ERKIncreased levels, leading to potential activation
Phosphatidic Acid (PA) Directly binds to and activates mTORDecreased production, leading to potential inhibition
mTORC1 Regulates cell growth and proliferationPotentially activated via increased DAG/ERK signaling
mTORC2 Regulates cell survival and cytoskeletonPotentially activated via increased DAG/ERK signaling

This table highlights the complex and potentially opposing effects on mTOR signaling resulting from DGK inhibition.

Effects on other DAG/PA-mediated effectors (e.g., RasGRP, Chimaerin Rac GTPases)

Beyond PKC and the core Ras/ERK pathway, diacylglycerol (DAG) and phosphatidic acid (PA) influence a variety of other effector proteins. Inhibition of DGKs, by increasing DAG levels, can modulate the activity of these effectors.

RasGRPs: As mentioned previously, Ras guanyl nucleotide-releasing proteins (RasGRPs) are crucial DAG-activated guanine nucleotide exchange factors for Ras. nih.gov DGK inhibitors, by elevating DAG, enhance RasGRP-mediated activation of Ras, thereby amplifying downstream signaling.

Chimaerins: Chimaerins are a unique family of proteins that function as Rac GTPase-activating proteins (GAPs). portlandpress.comtheadl.com They possess a C1 domain that binds DAG with high affinity, similar to PKC. portlandpress.comembopress.org This binding of DAG to the C1 domain is thought to regulate the GAP activity of chimaerins, leading to the inactivation of the small G-protein Rac. portlandpress.comnih.gov Therefore, by increasing DAG levels, DGK inhibitors can potentially enhance the activity of chimaerins, leading to a decrease in active Rac-GTP. omicsdi.org This represents a mechanism by which DAG signaling can attenuate Rac-mediated processes.

The table below details the effects on these additional DAG-mediated effectors.

EffectorFunctionEffect of DGK Inhibitor II
RasGRP Activates Ras in response to DAGEnhanced activation
Chimaerins Inactivate Rac GTPases in response to DAGEnhanced activation, leading to Rac inactivation
Rac GTPases Regulate cytoskeletal dynamics and cell motilityPotentially inhibited due to chimaerin activation

This table illustrates the diverse downstream consequences of elevated DAG levels.

Influence on Calcium Signaling Pathways

The interplay between diacylglycerol kinase (DGK) activity and calcium signaling is intricate. The generation of diacylglycerol (DAG) by phospholipase C (PLC) is concurrently accompanied by the production of inositol trisphosphate (IP3). nih.gov IP3 acts on its receptors on the sarcoplasmic reticulum to trigger the release of intracellular calcium (Ca2+). nih.gov This rise in intracellular Ca2+ is a critical signal for numerous cellular processes.

Inhibition of DGKs can indirectly influence calcium signaling. By causing an accumulation of DAG, DGK inhibitors can lead to a negative feedback inhibition of PLC activity. nih.gov This reduction in PLC activity would, in turn, decrease the production of IP3 and consequently attenuate the release of intracellular calcium. nih.gov

Furthermore, some DGK isoforms themselves are regulated by calcium. Type I DGKs (α, β, and γ) contain EF-hand motifs that bind Ca2+, suggesting that their activity can be directly stimulated by increases in intracellular calcium. nih.gov For instance, an elevation in cytoplasmic calcium concentration activates DGKα. nih.gov This creates a feedback loop where an initial calcium signal can activate DGKs, which then metabolize DAG.

The table below summarizes the key aspects of the interplay between DGK inhibition and calcium signaling.

ComponentRole in Calcium SignalingEffect of DGK Inhibitor II
Phospholipase C (PLC) Produces IP3 and DAGPotentially inhibited by negative feedback from high DAG
Inositol Trisphosphate (IP3) Triggers intracellular Ca2+ releaseProduction may be reduced
Intracellular Calcium (Ca2+) Key second messengerRelease may be attenuated
Type I DGKs (α, β, γ) Activated by Ca2+Activity is directly inhibited

This table demonstrates the potential for DGK inhibitors to dampen calcium signaling pathways.

Subcellular Localization of DGK Isoforms and Inhibitor Effects

The ten mammalian isoforms of diacylglycerol kinase (DGK) exhibit distinct subcellular localizations, which is crucial for their specific functions in regulating localized pools of diacylglycerol (DAG) and phosphatidic acid (PA). nih.govmdpi.com DGK isoforms can be found in various cellular compartments, including the plasma membrane, nucleus, endoplasmic reticulum, Golgi complex, and cytoskeleton. nih.govmdpi.com This compartmentalization ensures that DGKs can act on their substrate where and when it is generated in response to specific stimuli.

The localization of DGK isoforms is not static and can be dynamically regulated by extracellular signals. nih.govresearchgate.net For example, DGKα and DGKδ translocate from the cytoplasm to the plasma membrane upon glucose stimulation. nih.gov Similarly, DGKθ can move to the plasma membrane following activation of PKCε. nih.gov The structural domains of each isoform play a key role in determining their subcellular distribution. For instance, the C1 domains in many DGKs facilitate their recruitment to DAG-rich membranes, while nuclear localization signals (NLS) direct isoforms like DGKζ to the nucleus. nih.gov

The effects of a DGK inhibitor like Diacylglycerol Kinase Inhibitor II would be dependent on its ability to access these different subcellular compartments and its inhibitory profile against the specific DGK isoforms present in those locations. By inhibiting a DGK isoform in a particular compartment, the inhibitor would lead to a localized accumulation of DAG and a depletion of PA, thereby altering the signaling events originating from that specific cellular region. For example, inhibiting a nuclear DGK could specifically impact nuclear DAG/PA-mediated processes like cell cycle control, while inhibiting a plasma membrane-localized DGK would primarily affect signaling cascades initiated at the cell surface.

The table below provides a summary of the primary subcellular localizations of the human DGK isoforms.

DGK IsoformPrimary Subcellular Localization(s)
DGKα Cytoplasm, Plasma Membrane, Nucleus
DGKβ Cytoplasm, Plasma Membrane
DGKγ Nucleus, Golgi
DGKδ Cytoplasm, Plasma Membrane, Endoplasmic Reticulum
DGKε Endoplasmic Reticulum
DGKζ Nucleus, Cytoplasm, Plasma Membrane
DGKη Cytoplasm, Plasma Membrane
DGKι Cytoplasm, Plasma Membrane, Nucleus
DGKκ Cytoplasm, Plasma Membrane
DGKθ Cytoplasm, Plasma Membrane, Nucleus

Data for this table is compiled from multiple sources. nih.govresearchgate.netnih.gov

Applications in Disease Models and Therapeutic Potential

Cancer Research

DGK inhibitor II has emerged as a valuable tool for investigating the intricate role of lipid signaling in cancer. nih.govmdpi.com Its ability to modulate the levels of diacylglycerol (DAG) and phosphatidic acid (PA) allows researchers to dissect the downstream effects on cell growth, survival, and the tumor microenvironment. nih.govmdpi.comnih.gov

Role of Altered DGK Activity and DAG Signaling in Carcinogenesis

Altered activity of diacylglycerol kinases, especially DGKα, is increasingly recognized as a significant factor in the development and progression of cancer (carcinogenesis). nih.govmdpi.com DGKα expression is often elevated in various tumor types compared to normal tissues. nih.gov This upregulation is not merely a bystander effect but actively contributes to the malignant phenotype. nih.govmdpi.com

The primary function of DGK is to convert the second messenger lipid diacylglycerol (DAG) into phosphatidic acid (PA). nih.govmdpi.com This enzymatic reaction has a dual impact on cellular signaling: it terminates DAG-mediated signals while initiating PA-dependent pathways. mdpi.com In the context of cancer, an overactive DGKα leads to a decrease in cellular DAG levels and an accumulation of PA. mdpi.comnih.gov This shift in the DAG/PA ratio disrupts the delicate balance of signaling cascades that control cell growth, proliferation, and survival. mdpi.com

DAG is a crucial activator of several protein families, including protein kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs), which are central to signaling pathways that can suppress tumor growth under normal conditions. mdpi.comnih.gov By depleting the pool of DAG available to these proteins, heightened DGKα activity effectively dampens these tumor-suppressive signals. mdpi.com Conversely, the resulting increase in PA can promote the activation of pro-tumorigenic pathways, further contributing to the cancer phenotype. nih.gov This dysregulation of DAG signaling, driven by altered DGK activity, is a key element in the initiation and maintenance of a cancerous state. nih.govmdpi.com

Inhibition of Cancer Cell Proliferation and Growth

A significant body of research demonstrates that inhibiting DGKα with compounds like DGK inhibitor II can effectively curb the proliferation and growth of cancer cells. nih.govnih.gov This inhibitory effect is particularly pronounced in cancer cells that have become "addicted" to the altered signaling environment created by high DGKα activity. mdpi.com

Studies have shown that both pharmacological inhibition using DGK inhibitor II and genetic silencing of DGKα can induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from glioblastoma and melanoma. nih.gov The inhibitor works by restoring the cellular levels of DAG, which in turn reactivates downstream signaling pathways that can halt the cell cycle and trigger apoptosis. mdpi.comnih.gov

Interestingly, the inhibitory effect of DGK inhibitor II appears to be selective for cancer cells, with minimal impact on the viability of normal, untransformed cells. nih.govmdpi.com This selectivity suggests that targeting DGKα could be a promising therapeutic strategy with a potentially favorable safety profile. mdpi.com The reliance of cancer cells on DGKα for their survival and proliferation makes this enzyme a critical vulnerability that can be exploited by inhibitors like DGK inhibitor II. mdpi.com

The context in which cancer cells are grown significantly influences their behavior and response to treatment. Research comparing traditional two-dimensional (2D) cell cultures with more physiologically relevant three-dimensional (3D) models has revealed important differences in the role of DGKα and the efficacy of its inhibitors. nih.govexlibrisgroup.com

In 2D cultures, where cells grow as a flat monolayer, the silencing of DGKα often has no significant effect on cancer cell growth. nih.gov However, when the same cancer cells are cultured in a 3D environment, which better mimics the architecture of a solid tumor, the inhibition of DGKα markedly impairs their growth. nih.gov This suggests that DGKα is particularly crucial for sustaining cancer cell growth in a more complex, three-dimensional context. nih.gov

Studies have shown that the expression of DGKα is significantly higher in 3D-cultured cancer cells compared to their 2D counterparts. nih.gov This upregulation in a 3D setting highlights the increased reliance of cancer cells on DGKα-mediated signaling to thrive in an environment that more closely resembles an actual tumor. nih.gov Consequently, DGK inhibitor II demonstrates greater efficacy in inhibiting cancer cell growth in 3D models, underscoring the importance of using these more advanced culture systems for preclinical drug evaluation. nih.govresearchgate.netnih.gov

Impact on Tumor Microenvironment and Drug Sensitivity

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. DGKα activity influences the TME by modulating the function of immune cells and by affecting the cancer cells' sensitivity to other drugs. mdpi.comoncotarget.com

Inhibition of DGKα has been shown to enhance the sensitivity of cancer cells to other therapeutic agents. nih.gov For instance, the combined inhibition of DGK and the PI3K/Akt pathway, another important cancer-related signaling cascade, results in a more significant reduction in cell growth and a greater increase in apoptosis than inhibiting either pathway alone. nih.gov This suggests that DGKα may contribute to drug resistance, and its inhibition could be a valuable strategy to overcome this challenge. nih.govoncotarget.com

Furthermore, DGKα activity within the tumor has an immunosuppressive effect. mdpi.com By limiting DAG signaling in tumor-infiltrating lymphocytes (TILs), DGKα attenuates their anti-cancer properties. mdpi.com Therefore, inhibiting DGKα not only directly targets the cancer cells but also has the potential to remodel the TME into a more immune-supportive state, which is crucial for the success of immunotherapies. mdpi.com

Modulation of Specific Oncogenic Pathways (e.g., Src, NF-κB, Ras/Raf/MEK/ERK)

DGK inhibitor II exerts its anti-cancer effects by modulating several key oncogenic signaling pathways. nih.govnih.govchemdiv.com The restoration of DAG levels upon DGK inhibition leads to the reactivation of tumor-suppressive pathways and the downregulation of pro-survival signals. mdpi.com

One of the critical pathways affected is the Src kinase pathway. nih.gov DGKα has been shown to interact with and sustain the activation of Src, a potent oncogene. nih.gov Inhibition of DGKα disrupts this interaction, leading to reduced Src activation and consequently, impaired tumor growth. nih.gov

Another important target is the NF-κB pathway. nih.gov In melanoma cells, DGKα promotes the activation of NF-κB, a transcription factor that drives the expression of anti-apoptotic genes. nih.gov By inhibiting DGKα, the activation of NF-κB is suppressed, making the cancer cells more susceptible to apoptosis. nih.gov

The Ras/Raf/MEK/ERK pathway, a central regulator of cell proliferation, is also modulated by DGK activity. nih.govchemdiv.comnih.govnih.govcnr.itmdpi.com In hepatocellular carcinoma, DGKα acts as a positive regulator of this pathway. nih.govchemdiv.com Inhibition of DGKα can therefore lead to a decrease in the activity of the Ras/Raf/MEK/ERK cascade, resulting in reduced cancer cell proliferation. nih.govchemdiv.com

Potential in Immunotherapy by Enhancing T-cell Activity

One of the most exciting applications of DGK inhibitor II is in the field of cancer immunotherapy. mdpi.comacs.org DGKα and another isoform, DGKζ, act as intracellular checkpoints that restrain T-cell activation and function. acs.orgfrontiersin.org

In the tumor microenvironment, T-cells often become anergic or exhausted, losing their ability to effectively kill cancer cells. nih.govfoxchase.org This state of dysfunction is often associated with high levels of DGKα and DGKζ within the T-cells. frontiersin.orgnih.gov These enzymes limit the DAG-dependent signaling that is essential for T-cell receptor (TCR) activation, leading to a hypo-responsive state. frontiersin.orgnih.gov

By inhibiting DGKα and DGKζ, DGK inhibitor II can restore the DAG signaling in T-cells, thereby enhancing their activation, proliferation, and anti-tumor effector functions. acs.orgaacrjournals.org This leads to increased production of cytotoxic molecules like granzyme B and pro-inflammatory cytokines such as IFN-γ and IL-2. ascopubs.org

Furthermore, inhibiting DGKs can make T-cells more resistant to the immunosuppressive signals present in the tumor microenvironment, such as those mediated by TGF-β and PGE2. frontiersin.orgbmj.com This enhanced T-cell activity can lead to a more robust and durable anti-tumor immune response. researchgate.net The potential of DGK inhibitors to synergize with other immunotherapies, such as PD-1 checkpoint blockade, is an area of active investigation and holds great promise for improving cancer treatment outcomes. nih.govnih.gov

Neurological Disorders

Diacylglycerol kinases are involved in various neuronal signaling pathways, and their dysregulation has been implicated in several neurological and psychiatric conditions, including mood disorders, seizures, and neurodegenerative diseases. patsnap.comnih.govnih.gov

Huntington's Disease

Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder caused by a mutation in the huntingtin (Htt) gene, leading to the production of a toxic mutant Htt protein (mHtt). nih.govnih.govmdpi.com This results in the progressive loss of neurons, particularly in the striatum and cortex. nih.gov

Research has identified Diacylglycerol Kinase Inhibitor II (also known as R59949) as a compound that can effectively reduce the toxicity associated with the mutant Htt protein. nih.gov In a screening of a kinase inhibitor library using a mouse striatal cell model of HD, DGK Inhibitor II was found to block the cellular toxicity induced by mHtt. nih.govnih.gov

Further investigation revealed that the specific isoform responsible for this protective effect is DGKϵ (epsilon). nih.gov Knocking down DGKϵ using siRNA blocked the toxicity in the HD cell model. nih.gov Moreover, reducing the function of the DGKϵ homolog in a Drosophila (fruit fly) model of HD significantly improved motor dysfunction caused by the mutant Htt protein. nih.gov These findings suggest that increased levels or activity of DGKϵ contribute to the pathogenesis of Huntington's disease and that its inhibition is a potential therapeutic strategy. nih.gov

A key pathological process in Huntington's disease is the cleavage of the mutant Htt protein by enzymes called caspases, which generates toxic protein fragments and contributes to neuronal cell death. nih.gov Diacylglycerol Kinase Inhibitor II has been shown to directly interfere with this process.

In studies using striatal cells expressing mutant Htt, treatment with DGK Inhibitor II led to a significant decrease in the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis (programmed cell death). nih.govnih.gov This reduction in caspase activity was accompanied by a decrease in the proteolysis of the mutant Htt protein. nih.gov Specifically, the inhibitor reduced the accumulation of a toxic N-terminal fragment of Htt that is generated by caspase-3 cleavage. nih.govnih.gov By inhibiting caspase activation and the subsequent cleavage of mHtt, DGK Inhibitor II effectively attenuates a central mechanism of cell death in Huntington's disease. nih.gov

Experimental ModelTreatmentKey Findings
Mouse HD striatal cells (Hdh111Q/111Q)DGK Inhibitor II (this compound)Decreased caspase-3/7 activity after serum withdrawal. nih.govnih.gov
Mouse HD striatal cells (Hdh111Q/111Q)DGK Inhibitor II (this compound)Reduced levels of cleaved caspase-3 and proteolysis of mutant Htt. nih.gov
Mouse HD striatal cells (Hdh111Q/111Q)DGK Inhibitor II (this compound)Decreased accumulation of the toxic 513-amino acid N-terminal Htt fragment. nih.govnih.gov

Epilepsy

Several diacylglycerol kinase isoforms have been identified as potential drug targets for epilepsy. nih.govnih.gov The DGKε isoform, in particular, has been shown to play a significant role in regulating seizure susceptibility. nih.govpnas.org Research using mouse models with a targeted deletion of the DGKε gene revealed that these mice had a higher resistance to electroconvulsive shocks. pnas.org They experienced shorter tonic seizures and recovered more quickly compared to their wild-type counterparts. pnas.org

The underlying mechanism appears to be linked to DGKε's role in the phosphatidylinositol signaling pathway. pnas.org During seizures in the knockout mice, there was a significantly lower accumulation of arachidonic acid-containing DAG (20:4-DAG) and a reduction in the degradation of PIP2. pnas.org This suggests that DGKε activity, which terminates 20:4-DAG signaling, is a key factor in the progression of seizures. pnas.org Further studies using the model organism Dictyostelium discoideum showed that ablating its DGK ortholog (DGKA) reduced the organism's sensitivity to the anti-epileptic drug valproic acid, further cementing the link between DGK activity and the pathways targeted by epilepsy treatments. nih.gov

Bipolar Disorder (Potential role of DGKη)

The gene for diacylglycerol kinase eta (DGKη) has been consistently identified in genome-wide association studies as a susceptibility gene for bipolar disorder (BPD). nih.govnih.govfrontiersin.org This has led to investigations into its role in the pathophysiology of the disorder. nih.gov

Compelling evidence comes from studies of DGKη-knockout mice, which exhibit mania-like behaviors that are sensitive to lithium, a primary treatment for BPD. nih.govnih.govfrontiersin.org This finding strongly suggests that DGKη is a key enzyme in the etiology of BPD. nih.govnih.gov The mechanism may involve the dysregulation of signaling pathways implicated in BPD. For instance, DGKη-knockout mice show impairments in glycogen (B147801) synthase kinase 3β (GSK-3β) signaling, a pathway closely associated with BPD. nih.gov Since DGKs are integral components of phosphatidylinositol turnover, a process hypothesized to be a target of lithium's therapeutic action, the role of DGKη in BPD is an area of active investigation. nih.gov

Table 2: Role of DGK Isoforms in Neurological and Renal Pathogenesis

DGK IsoformAssociated Disease/ConditionKey Research FindingReference
DGKε Atypical HUS (aHUS)Loss-of-function mutations cause thrombotic microangiopathy by impairing endothelial VEGFA signaling. nih.govjci.org
DGKε EpilepsyDGKε deficiency increases resistance to seizures in mice by affecting the phosphatidylinositol signaling pathway. pnas.org
DGKη Bipolar Disorder (BPD)Knockout mice exhibit lithium-sensitive mania-like behaviors, linking DGKη to the etiology of BPD. nih.govnih.gov

Immune Response Modulation

Diacylglycerol kinases are pivotal in regulating the immune system by controlling the levels of DAG, a critical second messenger in immune cell activation. portlandpress.comnih.gov By converting DAG to PA, DGKs act as a braking mechanism, preventing the over-stimulation of immune cells. nih.gov

Regulation of T-cell Activation and Function

The DGKα and DGKζ isoforms are the predominant forms expressed in T-cells and are central to controlling T-cell responses. nih.govmdpi.comnih.gov Following T-cell receptor (TCR) engagement, the production of DAG activates crucial downstream signaling pathways, including RasGRP1 and PKCθ, which are necessary for T-cell activation. nih.govmdpi.comfrontiersin.org DGKα and DGKζ terminate these signals by metabolizing DAG. mdpi.comnih.gov

Inhibition or genetic deletion of these isoforms leads to a hyperresponsive T-cell phenotype. nih.govfrontiersin.org This enhanced activity is characterized by sustained signaling downstream of the TCR. nih.gov This regulatory role is critical for establishing and maintaining T-cell tolerance and preventing autoimmunity. nih.govnih.gov Conversely, in the context of cancer, DGKα and DGKζ are often overexpressed in tumor-infiltrating T-cells, contributing to a state of hyporesponsiveness or anergy that allows tumors to evade the immune system. frontiersin.orgbmj.com

Therefore, inhibiting DGKα and DGKζ is a promising strategy for cancer immunotherapy. portlandpress.comnih.gov Chemical inhibitors or genetic ablation of these enzymes can restore the function of anergic T-cells, enhancing their ability to fight malignancies. nih.govfrontiersin.org Dual inhibitors targeting both DGKα and DGKζ have been developed and shown to potentiate immune responses in both human and mouse T-cells. bmj.comnih.gov

Impact on Cytokine Release and Proliferation

A direct consequence of enhanced T-cell activation through DGK inhibition is an increase in cytokine production and cellular proliferation. nih.gov Upon TCR stimulation, DAG signaling promotes the release of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), as well as T-cell proliferation. nih.gov By acting as an intracellular checkpoint, DGK activity modulates this pathway. nih.gov

Studies have shown that potent, dual inhibitors of DGKα and DGKζ lead to amplified T-cell proliferation and robust cytokine release. nih.gov Specifically, the DGKζ-selective inhibitor ASP1570 was found to enhance NK cell function, resulting in increased IFNγ production. nih.gov Similarly, treatment with dual DGKα/ζ inhibitors enhanced IFNγ production by melanoma-specific T-cells and could rescue cytokine release in T-cells that were suppressed by factors in the tumor microenvironment. bmj.com In vivo studies have confirmed that oral administration of a DGK inhibitor results in a dose-dependent increase in T-cell activation. bmj.com This demonstrates that targeting DGKs can effectively boost the effector functions of immune cells, a key goal in immunotherapy. bmj.com

Table 3: Effects of DGK Inhibition on T-Cell Function

EffectMechanismKey Cytokines AffectedReference
Enhanced T-Cell Activation Prolongs DAG-mediated signaling downstream of the T-cell receptor.IL-2, IFNγ nih.govnih.gov
Increased T-Cell Proliferation Overcomes the DGK-mediated checkpoint that limits proliferation following TCR stimulation.IL-2 nih.gov
Increased Cytokine Release Boosts production of key effector cytokines by maintaining activation signals.IFNγ nih.govbmj.com
Reversal of T-Cell Anergy/Exhaustion Restores function in hyporesponsive T-cells, particularly in the tumor microenvironment.IFNγ frontiersin.orgbmj.com

Vascular Disorders and Angiogenesis

Diacylglycerol kinase inhibitors have been investigated for their role in vascular function and the process of angiogenesis, the formation of new blood vessels. nih.govresearchgate.netwikipedia.org DGKs are involved in the signaling pathways of vasoconstrictors and vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. nih.govresearchgate.netnih.gov The inhibition of specific DGK isoforms is considered a potential therapeutic strategy for vascular dysfunctions. nih.govnih.gov

Retinal neovascularization, the abnormal growth of new blood vessels in the retina, is a hallmark of several blinding eye diseases. nih.govresearchgate.netnih.gov Research has specifically focused on the effects of Diacylglycerol kinase inhibitor II (also known as this compound) in models of this condition. nih.govresearchgate.net

Studies utilizing an oxygen-induced retinopathy (OIR) model in mice have demonstrated that Diacylglycerol kinase inhibitor II can effectively suppress pathologic retinal neovascularization. nih.govresearchgate.net Intraperitoneal administration of the inhibitor from postnatal day 12 to 17 in the OIR model resulted in a significant prevention of abnormal vessel growth. nih.gov This suggests a direct role for DGK in the signaling cascade that leads to neovascularization in the retina. The inhibition of DGK has been shown to mimic the hemodynamic abnormalities seen in diabetic rats, providing further evidence for its role in retinal vascular pathology. arvojournals.org

In addition to its anti-angiogenic effects, Diacylglycerol kinase inhibitor II has been shown to protect retinal astrocytes. nih.govresearchgate.net In the same OIR model, the inhibitor helped in preserving the normal morphology of astrocytes. nih.gov Astrocytes play a crucial role in the development and maintenance of the retinal vasculature, and their protection is vital for retinal health. nih.gov The inhibitor's ability to protect these glial cells suggests a broader therapeutic potential beyond simply inhibiting vessel growth. Furthermore, studies have indicated that DAG signaling is involved in ATP release from astrocytes, a process that can be enhanced by DGK inhibitors. nih.gov

The mechanism by which Diacylglycerol kinase inhibitor II suppresses retinal neovascularization involves the modulation of the prolyl hydroxylase 2 (PHD2)/hypoxia-inducible factor-1α (HIF-1α)/vascular endothelial growth factor (VEGF) pathway. nih.gov Hypoxia, or low oxygen tension, is a primary driver of retinal neovascularization, and HIF-1α is a key transcription factor that is stabilized under hypoxic conditions, leading to the upregulation of pro-angiogenic factors like VEGF. nih.govresearchgate.net

Under normal oxygen conditions, PHD enzymes hydroxylate HIF-α subunits, targeting them for degradation. nih.govresearchgate.net Research has shown that Diacylglycerol kinase inhibitor II treatment in the OIR model leads to an upregulation of PHD2. nih.gov This increase in PHD2 activity enhances the degradation of HIF-1α, which in turn downregulates the expression of its target gene, VEGF. nih.gov By reducing the levels of VEGF, the primary stimulus for endothelial cell proliferation and migration is diminished, thus inhibiting neovascularization. researchgate.netnih.gov This specific mechanism highlights DGK as a critical upstream regulator of the hypoxia response in the retina.

Data Tables

Table 1: Effects of Diacylglycerol Kinase Inhibitor II on Retinal Neovascularization

Parameter Observation Reference
Pathologic NeovascularizationEffectively prevented in an oxygen-induced retinopathy model. nih.gov
Astrocyte MorphologyPreserved in the oxygen-induced retinopathy model. nih.gov
Mechanism of ActionUpregulation of PHD2, leading to decreased HIF-1α and VEGF. nih.gov

Vascular Smooth Muscle Contraction and Reactivity

The contraction and reactivity of vascular smooth muscle are fundamental to the regulation of blood pressure and blood flow. The signaling molecule diacylglycerol (DAG) and its downstream effector, protein kinase C (PKC), are key players in the processes initiated by vasoconstrictors like angiotensin II, endothelin-1, and norepinephrine (B1679862) medchemexpress.comnih.gov. Diacylglycerol kinases (DGKs) act as a brake on this signaling by converting DAG to phosphatidic acid (PA), thus attenuating PKC activation medchemexpress.comnih.gov.

The use of Diacylglycerol kinase inhibitor II (this compound) has been instrumental in elucidating the role of DGK in vascular function. Studies have shown that both this compound and another DGK inhibitor, R59022, can induce relaxation in aortic tissue that has been pre-contracted with phenylephrine (B352888) nih.gov. This relaxation effect is dose-dependent, although R59022 was found to be more potent in this particular experimental setting nih.gov. The inhibition of DGK by these compounds leads to an accumulation of DAG, which is thought to mediate the observed vascular relaxation nih.gov.

Furthermore, research on rat aortic smooth muscle cells (RASMCs) has revealed that this compound can inhibit the production of inducible nitric oxide (NO) stimulated by interleukin-1β nih.govfrontiersin.org. This effect is not due to a decrease in the expression or activity of inducible nitric oxide synthase (iNOS), but rather to a reduction in the cellular uptake of L-arginine, the substrate for NO synthesis nih.govfrontiersin.org.

These findings highlight the complex role of DGK in regulating vascular tone. While DGK inhibition can lead to vasodilation, it can also modulate inflammatory responses within the vasculature.

Inhibitor Model System Key Finding Reference
Diacylglycerol kinase inhibitor II (this compound)Rat Aortic Smooth Muscle CellsInhibited IL-1β-induced nitric oxide production by decreasing L-arginine uptake. nih.govfrontiersin.org
Diacylglycerol kinase inhibitor II (this compound)Mouse AortaInduced vascular relaxation in phenylephrine-contracted tissue. nih.gov

Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can become pathological and lead to heart failure nih.gov. The signaling pathways involving Gq protein-coupled receptors (GPCRs), diacylglycerol (DAG), and protein kinase C (PKC) are known to be critically involved in the development of cardiac hypertrophy nih.gove-dmj.orgnih.gov.

Studies using genetic models have provided significant insights into the role of DGK in this process. Transgenic mice with cardiac-specific overexpression of DGKζ, a specific isoform of diacylglycerol kinase, have been shown to be protected from cardiac hypertrophy induced by pressure overload or by the infusion of GPCR agonists like angiotensin II and phenylephrine nih.govnih.gov. In these mice, the increase in heart weight, interventricular septal thickness, and cardiac fibrosis were all attenuated compared to wild-type mice nih.gov. The protective effect is attributed to the ability of DGKζ to prevent the accumulation of DAG and the subsequent activation of PKC e-dmj.orgnih.gov.

While these studies did not specifically use Diacylglycerol kinase inhibitor II, they strongly suggest that the DGK pathway is a key regulator of hypertrophic signaling in the heart. The findings from DGKζ overexpression models indicate that inhibiting specific DGK isoforms could be a potential therapeutic strategy to mitigate cardiac hypertrophy.

Model Intervention Key Finding Reference
Transgenic MiceCardiac-specific overexpression of DGKζAttenuated pressure overload-induced cardiac hypertrophy and fibrosis. nih.gov
Transgenic MiceCardiac-specific overexpression of DGKζBlocked angiotensin II- and phenylephrine-induced cardiac hypertrophy. e-dmj.orgnih.gov

Metabolic Diseases

Insulin (B600854) Secretion in Pancreatic β-cells

The secretion of insulin by pancreatic β-cells is a tightly regulated process that is crucial for maintaining glucose homeostasis. Diacylglycerol (DAG) is an important signaling molecule in this process, although its precise role and the effects of its downstream effector, protein kinase C (PKC), are complex and can be both positive and negative nih.gov.

Research has shown that specific isoforms of diacylglycerol kinase, namely DGKα and DGKγ, are positive regulators of insulin secretion. In response to high glucose or potassium stimulation, these DGK isoforms are activated in β-cells nih.gov. The inhibition of DGKα and DGKγ, either through a type I DGK inhibitor or by using small interfering RNA (siRNA) to knock down their expression, leads to a decrease in insulin secretion nih.gov. This suggests that the activity of these DGK isoforms is necessary for normal insulin release.

Diacylglycerol kinase inhibitor II (this compound) is a potent inhibitor of type I DGKs, including DGKα and DGKγ medchemexpress.com. Based on the findings from studies on DGKα and DGKγ, it is inferred that this compound would likely inhibit insulin secretion from pancreatic β-cells by preventing the function of these positive regulatory isoforms. However, direct studies of this compound on insulin secretion in β-cells are needed to confirm this.

DGK Isoform Role in Insulin Secretion Effect of Inhibition Reference
DGKαPositive regulatorDecreased insulin secretion nih.gov
DGKγPositive regulatorDecreased insulin secretion nih.gov

Type II Diabetes

Type II diabetes is characterized by insulin resistance and a progressive decline in β-cell function e-dmj.org. The accumulation of diacylglycerol (DAG) in peripheral tissues, such as skeletal muscle, is thought to be a key factor in the development of insulin resistance through the activation of protein kinase C (PKC) isoforms nih.gov.

Studies have shown that the expression of DGKδ, a specific isoform of diacylglycerol kinase, is decreased in the skeletal muscle of patients with type 2 diabetes nih.gov. This reduction in DGKδ activity could lead to an accumulation of DAG, contributing to insulin resistance nih.gov. In diabetic animal models, DGK hyper-reactivity has been observed to enhance the contractility of aortic smooth muscle, suggesting that alterations in DGK activity are a feature of the diabetic state e-dmj.org.

While there is a clear link between DGK and the pathophysiology of conditions associated with type 2 diabetes, there is currently a lack of direct studies investigating the effects of Diacylglycerol kinase inhibitor II (this compound) in animal models of this disease. Further research is needed to determine how this inhibitor would impact glucose metabolism and insulin sensitivity in the context of type 2 diabetes.

Other Disease and Cellular Contexts

Renal Insufficiency

The role of diacylglycerol kinases in kidney function and disease is an emerging area of research. Studies have highlighted the importance of specific DGK isoforms in maintaining renal health. For instance, DGK epsilon (DGKε) has been shown to protect against renal ischemia/reperfusion injury in mice nih.gov. Overexpression of DGKε in this model led to reduced serum creatinine (B1669602) and blood urea (B33335) nitrogen levels, as well as decreased tubular cell death and inflammation nih.gov. Furthermore, loss-of-function mutations in the gene encoding DGKε are known to cause a form of hereditary kidney disease known as DGKE nephropathy nih.gov.

In the context of diabetic nephropathy, a major cause of chronic kidney disease, the activation of DGKα has been shown to have a protective effect nih.gov. This is thought to occur through the inhibition of abnormal PKC activation, which is driven by high glucose-induced DAG accumulation nih.gov.

While these findings underscore the importance of the DGK signaling pathway in the kidney, there is limited direct evidence on the effects of Diacylglycerol kinase inhibitor II (this compound) in models of renal insufficiency. One study in a mouse model of oxygen-induced retinopathy, a condition that can be associated with diabetes, found that this compound suppressed retinal neovascularization. However, its direct impact on renal function and pathology remains to be elucidated.

DGK Isoform Disease Model Role/Effect Reference
DGKεRenal Ischemia/Reperfusion InjuryProtective nih.gov
DGKαDiabetic NephropathyAmeliorative (when activated) nih.gov

Thrombosis and Platelet Activation

Diacylglycerol kinase (DGK) plays a complex role in regulating platelet activation and thrombosis. The inhibition of DGK, particularly by Diacylglycerol kinase inhibitor II (this compound), has been a subject of investigation to understand the intricate signaling pathways governing these processes.

Research indicates that this compound can enhance platelet aggregation in response to various agonists, including vasopressin, collagen, and the thromboxane (B8750289) A2 mimetic U46619. nih.gov In studies using human platelets, this compound was shown to potentiate 5-hydroxytryptamine (5-HT) secretion induced by thrombin in a manner dependent on both dose and time. bohrium.com Concurrently, it inhibits the formation of phosphatidic acid (PA) stimulated by thrombin, confirming its mechanism of action on DAG kinase. bohrium.com

Further investigation into the molecular mechanisms reveals that this compound affects calcium signaling in platelets. It specifically inhibits a component of calcium entry across the plasma membrane that is induced by thrombin but is insensitive to the depletion of internal calcium stores. nih.gov This finding suggests that phosphatidic acid, the product of the DGK reaction, is an important mediator of thrombin-induced calcium influx in platelets. nih.gov The expression of DGK-α and DGK-γ isoforms, which are known targets of this compound, has been confirmed in human platelets. nih.gov

The role of DGK in platelet function is nuanced, as highlighted by studies with another DGK inhibitor, R59022, which has shown variable effects on thrombin-induced platelet aggregation, in some cases potentiating it and in others inhibiting it. nih.govnih.govnih.gov This variability underscores the complexity of DAG signaling in platelets. The specific isoform DGKζ has been identified as a key negative regulator of platelet activation mediated by the glycoprotein (B1211001) VI (GPVI) receptor, which is crucial for platelet response to collagen. nih.govashpublications.org

InhibitorModel SystemKey FindingsReference
Diacylglycerol kinase inhibitor II (this compound)Human PlateletsEnhances platelet aggregation in response to vasopressin, collagen, and U46619. nih.gov
Diacylglycerol kinase inhibitor II (this compound)Human PlateletsPotentiates thrombin-induced 5-HT secretion and inhibits phosphatidic acid formation. bohrium.com
Diacylglycerol kinase inhibitor II (this compound)Washed Human PlateletsInhibits a store-depletion-insensitive component of thrombin-induced Ca²⁺ influx. nih.gov
R59022Human PlateletsPotentiates secretion by and aggregation of thrombin-stimulated platelets. nih.gov
R59022Human PlateletsInhibits collagen-induced 5HT secretion and aggregation. nih.gov

Airway Hyperresponsiveness and Asthma

The potential of Diacylglycerol kinase inhibitor II as a therapeutic agent for asthma has been explored in preclinical models, focusing on its ability to modulate airway hyperresponsiveness (AHR) and inflammation. nih.govjohnshopkins.edu Asthma is characterized by both chronic inflammation and exaggerated airway smooth muscle contraction, leading to airway obstruction. nih.govnih.gov

Pharmacological inhibition of DGK with this compound has demonstrated the ability to reduce both AHR and airway inflammation in mouse models of allergic asthma. nih.gov Interestingly, when this compound was administered to mice only during the allergen challenge phase, it significantly mitigated AHR, but did not affect the established type 2 airway inflammation. nih.gov This suggests that DGK inhibition can directly impact airway smooth muscle function, independent of its anti-inflammatory effects.

These findings are supported by in vitro studies using human tissues. In precision-cut lung slices from human donors, this compound treatment led to a significant decrease in bronchoconstriction induced by carbachol (B1668302). nih.gov Furthermore, in primary human airway smooth muscle cells, this compound was found to reduce the phosphorylation of myosin light chain, a critical step in muscle cell contraction. nih.gov These results highlight the direct relaxant effect of DGK inhibition on airway smooth muscle.

Beyond its effects on airway contraction and inflammation, DGK inhibition is also being investigated for its potential to address airway remodeling, a chronic structural change in the airways of asthmatics that involves the proliferation of airway smooth muscle cells. mdpi.com The inhibition of DGK is proposed as a novel therapeutic strategy to mitigate multiple features of asthma, including AHR, inflammation, and remodeling. mdpi.com

InhibitorModel SystemKey FindingsReference
Diacylglycerol kinase inhibitor II (this compound)OVA-induced Asthma Mouse ModelReduces both airway hyperresponsiveness and airway inflammation. nih.gov
Diacylglycerol kinase inhibitor II (this compound)Human Precision-Cut Lung SlicesSignificantly decreased carbachol-induced bronchoconstriction. nih.gov
Diacylglycerol kinase inhibitor II (this compound)Human Airway Smooth Muscle CellsReduced phosphorylation of myosin light chain following carbachol stimulation. nih.gov
DGK inhibitor IPrimary Human Airway Smooth Muscle CellsSignificantly inhibited platelet-derived growth factor-stimulated cell proliferation. mdpi.com

Clathrin-mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a fundamental cellular process for the uptake of extracellular molecules and the regulation of cell surface receptors. nih.govnih.gov This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form vesicles. nih.gov

Research into the role of diacylglycerol kinases in CME has primarily focused on the DGKδ isoform. nih.gov Studies have shown that DGKδ2, an isoform of DGKδ, plays a regulatory role in CME through its interaction with the adaptor protein 2 (AP-2) complex, a key component in the assembly of clathrin-coated pits. nih.gov This interaction, along with the kinase activity of DGKδ, is essential for the internalization of transferrin, a classic cargo molecule for CME. nih.gov The experimental approaches in these studies have largely relied on techniques such as RNA interference (siRNA) to deplete DGKδ and observe the resulting effects on endocytosis. nih.gov

Currently, there is a lack of direct research findings specifically implicating Diacylglycerol kinase inhibitor II (this compound) in the regulation of clathrin-mediated endocytosis. The available scientific literature has not established a direct link between the action of this specific inhibitor and the intricate machinery of CME.

Experimental Methodologies and Research Considerations

In Vitro Research Models

In vitro models provide a controlled environment to dissect the specific molecular mechanisms through which DGKI-II exerts its effects. These models include various cell lines, isolated cellular components, and a range of biochemical and cell-based assays.

Cell Lines

Striatal Hdh111Q/111Q cells: These cells, a mouse model for Huntington's disease (HD), have been instrumental in identifying DGKI-II as a potential therapeutic agent. In a kinase inhibitor library screening, DGKI-II was found to decrease caspase-3/7 activity in these cells following serum withdrawal, a condition that mimics cellular stress. nih.govnih.gov This finding pointed towards the involvement of DGKs in the cellular toxicity associated with mutant huntingtin. nih.govnih.gov Further investigation revealed that DGKI-II also reduced the accumulation of a toxic N-terminal fragment of the huntingtin protein and normalized lipid metabolism alterations during serum withdrawal. nih.govnih.gov

SW480 and SW620 cells: These human colon adenocarcinoma cell lines are used to study the role of DGKs in cancer biology. Research has shown that DGKα is essential for the growth of SW480 cells in three-dimensional (3D) cultures, a condition that more closely mimics the in vivo tumor environment. nih.gov The use of DGKI-II (R59949) in these 3D cultures helped to confirm the importance of DGKα's catalytic activity in sustaining cancer cell growth. nih.gov Interestingly, DGKζ protein levels are elevated in the more metastatic SW620 cells compared to the primary tumor-derived SW480 cells, and this increase is associated with enhanced cell invasion. nih.gov

MIN6 pancreatic β-cells: These mouse pancreatic β-cell lines are a key model for studying insulin (B600854) secretion. Studies have demonstrated that type I DGK isoforms (α and γ) are expressed in MIN6 cells and that the application of DGKI-II (this compound) inhibits both high potassium- and glucose-induced insulin secretion. oup.comnih.gov This suggests that type I DGKs act as positive regulators of insulin secretion. oup.comnih.govjst.go.jp The inhibitor was also shown to decrease the intracellular levels of phosphatidic acid (PA) when the cells were stimulated with glucose. oup.com Furthermore, research on DGKζ in MIN6 cells has shown that this isoform also plays a facilitatory role in insulin secretion, a function dependent on its kinase activity. nih.gov

Human Airway Smooth Muscle (ASM) cells: DGKI-II has been used in primary and hTERT-immortalized human ASM cells to investigate its role in airway contraction and proliferation, which are relevant to asthma. In these cells, DGK inhibition was found to reduce agonist-induced phosphorylation of myosin light chain (MLC), a key event in muscle contraction. nih.gov It also attenuated ASM cell proliferation induced by platelet-derived growth factor (PDGF) in a time- and concentration-dependent manner. mdpi.com Mechanistically, DGK inhibition in human ASM cells leads to increased levels of diacylglycerol (DAG), which in turn activates signaling pathways involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). springermedizin.de This ultimately induces the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), which has an anti-proliferative effect. springermedizin.de

Cell LineModel ForKey Findings with DGK Inhibitor II
Striatal Hdh111Q/111Q Huntington's DiseaseDecreased caspase-3/7 activity, reduced accumulation of toxic huntingtin fragments. nih.govnih.gov
SW480 Colon CancerInhibition of 3D cell growth. nih.gov
MIN6 pancreatic β-cells Diabetes (Insulin Secretion)Inhibition of glucose-induced insulin secretion. oup.comnih.gov
Human ASM cells AsthmaReduced airway smooth muscle contraction and proliferation. nih.govmdpi.com

Isolated Platelet Plasma Membranes

Isolated platelet plasma membranes serve as a valuable tool for studying the direct effects of inhibitors on membrane-bound enzymes, free from the complexities of intact cells. DGKI-II has been shown to inhibit diacylglycerol kinase in isolated platelet membranes with an IC50 of 300 nM. sigmaaldrich.comsigmaaldrich.com This in vitro system allows for the precise characterization of the inhibitor's potency and its direct interaction with the catalytic domain of the enzyme. sigmaaldrich.com Research using these membranes has helped to establish the role of endogenously formed diacylglycerol in the propagation and termination of platelet activation. guidetopharmacology.org

Use in Biochemical and Cell-Based Assays

DGKI-II is widely employed in a variety of biochemical and cell-based assays to probe the function of DGKs. These assays are crucial for understanding the inhibitor's selectivity and its impact on downstream signaling pathways.

Kinase Assays: Biochemical assays using purified enzymes are essential for determining the selectivity of kinase inhibitors. DGKI-II (this compound) has been profiled in comprehensive kinase activity assays, which have revealed its features of selectivity among different kinases. guidetopharmacology.org For instance, it is reported to be more efficient in blocking the Ca2+-dependent type I DGK isoforms, particularly DGKα, in vitro compared to other DGK inhibitors like R59022. nih.gov Newer generations of DGK inhibitors are being developed and evaluated in assays like the ADP-Glo kinase assay for their potency against specific isoforms such as DGKα and DGKζ. bioworld.com

Cell-Based Assays: A range of cell-based assays are utilized to understand the cellular consequences of DGK inhibition.

Proliferation and Viability Assays: Assays like the MTT assay and CyQuant assay are used to assess the effect of DGKI-II on cell proliferation and viability. For example, in human ASM cells, DGKI-II was shown to inhibit PDGF-induced proliferation. mdpi.com

Apoptosis Assays: Caspase activity assays are employed to measure apoptosis. In striatal Hdh111Q/111Q cells, DGKI-II was identified through a screen that measured its ability to decrease caspase-3/7 activity. nih.govnih.gov

Signaling Pathway Analysis: Western blotting is a common technique used to analyze the phosphorylation status and expression levels of key signaling proteins. For instance, in SW480 cells, DGKI-II treatment led to decreased Src phosphorylation. nih.gov In human ASM cells, it was shown to reduce histamine-induced phosphorylation of myosin light chain. nih.gov

Reporter Gene Assays: Luciferase reporter assays are used to measure the activity of specific transcription factors. In human ASM cells, a CRE-Luciferase assay demonstrated that DGK inhibition increased CREB-mediated transcription. nih.gov

Lipid Analysis: Techniques to measure the levels of lipids like diacylglycerol and phosphatidic acid are crucial for confirming the direct action of DGK inhibitors. In MIN6 cells, DGKI-II treatment was shown to decrease the glucose-stimulated increase in phosphatidic acid. oup.com

In Vivo Research Models

In vivo models are indispensable for understanding the physiological and pathological roles of DGKs and for evaluating the therapeutic potential of their inhibitors in a whole-organism context.

Mouse Models

Oxygen-Induced Retinopathy (OIR) Model: This model is used to study retinal neovascularization, a hallmark of diseases like retinopathy of prematurity. In C57BL/6J mice subjected to OIR, treatment with DGKI-II (this compound) effectively prevented pathological neovascularization and preserved the morphology of retinal astrocytes. nih.govresearchgate.net The inhibitor was found to upregulate the expression of prolyl hydroxylase-2 (PHD-2) and downregulate hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), suggesting a potential therapeutic mechanism through the PHD2/HIF-1α/VEGF pathway. nih.govresearchgate.net

R6/2 HD Transgenic Mice: These mice express exon 1 of the human Huntington's disease gene with an expanded CAG repeat and are a widely used model for studying HD pathogenesis. nih.govnih.gov Research has shown that the levels of DGKϵ are increased in the striatum of R6/2 mice. nih.govnih.gov This finding, coupled with the protective effects of DGKI-II in cellular models of HD, suggests that increased DGKϵ activity contributes to the disease and that its inhibition could be a therapeutic strategy. nih.govnih.gov

DGK Knockout Mice: Mice with targeted deletions of specific DGK isoforms are invaluable for elucidating the non-redundant functions of these enzymes.

DGKγ Knockout Mice: These mice exhibit impairments in cerebellar motor coordination and long-term depression (LTD). nih.gov This phenotype is associated with the retraction of Purkinje cell dendrites due to the upregulation of PKCγ activity. nih.gov

DGKζ Knockout Mice: These mice show a decrease in CD4+ and CD8+ T cells and an increase in B220+ B cells. jax.org Their T cells are hyper-responsive to T-cell receptor (TCR) stimulation. jax.org Floxed DGKζ knockout mice have also been generated to allow for tissue-specific deletion of the gene, which is useful for studying its role in specific cell types like T cells. jax.org In the context of platelets, DGKζ-knockout mice show hyperreactivity to glycoprotein (B1211001) VI (GPVI) agonists and faster thrombus formation. nih.gov

DGKδ Knockout Mice: These mice have been used to study the role of DGKδ in regulating the epidermal growth factor receptor pathway and insulin receptor signaling. nih.gov

Mouse ModelDisease/Process StudiedKey Findings Related to DGK or DGK Inhibitor II
Oxygen-Induced Retinopathy Retinal NeovascularizationDGK inhibitor II suppressed retinal neovascularization and protected retinal astrocytes. nih.govresearchgate.net
R6/2 HD Transgenic Huntington's DiseaseIncreased levels of DGKϵ in the striatum. nih.govnih.gov
DGKγ Knockout Cerebellar Motor FunctionImpaired motor coordination and LTD due to increased PKCγ activity. nih.gov
DGKζ Knockout T-cell Development, Platelet FunctionAltered T-cell populations and hyper-responsive platelets. jax.orgnih.gov

Drosophila HD Model

The fruit fly, Drosophila melanogaster, provides a powerful genetic model for studying neurodegenerative diseases like Huntington's disease. In a Drosophila model of HD, reducing the function of the fly homolog of DGKϵ was found to significantly improve the motor dysfunction induced by the mutant huntingtin protein. nih.govnih.gov This in vivo evidence from a genetically tractable organism strongly corroborates the findings from murine cell and mouse models, further validating DGKϵ as a potential therapeutic target for HD. nih.govnih.gov

Molecular and Cellular Techniques

In the study of Diacylglycerol Kinase Inhibitor II (also known as this compound), a range of molecular and cellular techniques are employed to elucidate its mechanism of action, target specificity, and downstream effects. These methods are crucial for understanding how the inhibitor functions at a cellular level.

Small interfering RNA (siRNA) knockdown is a powerful technique used to validate the targets of pharmacological inhibitors and to dissect the roles of specific enzyme isoforms. In research involving Diacylglycerol Kinase (DGK) inhibitor II, siRNA experiments are critical for identifying which of the ten mammalian DGK isoforms are responsible for a particular cellular response.

The general methodology involves introducing synthetic, double-stranded siRNA molecules designed to be complementary to the messenger RNA (mRNA) of a specific DGK isoform into cultured cells. nih.gov This leads to the degradation of the target mRNA, preventing the synthesis of the corresponding protein, a process often referred to as gene silencing. nih.gov The extent of the knockdown is typically verified at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level via Western blotting. medchemexpress.com

A key application of this technique was demonstrated in striatal cells where DGK inhibitor II was found to be protective. researchgate.net To identify the specific DGK isoform responsible for this effect, researchers used siRNA to individually knock down the four isoforms expressed in the brain: DGKβ, DGKγ, DGKε, and DGKζ. researchgate.net The results showed that only the siRNA directed against DGKε mimicked the protective effect of the inhibitor, indicating that DGKε is the primary target of the inhibitor in that context. researchgate.net Similarly, siRNA-mediated inhibition of DGKα has been used to study its role in the polarization of multivesicular bodies (MVBs) and exosome release. sigmaaldrich.com These experiments allow researchers to attribute the effects of a broadly acting inhibitor like this compound to a specific molecular target, providing clarity and specificity to the findings.

DGK Assays Measuring the enzymatic activity of DGK is fundamental to characterizing the potency and selectivity of inhibitors like this compound. Traditional DGK assays were often laborious, involving the use of radioisotopes and thin-layer chromatography. nih.gov To overcome this, non-radioactive, high-throughput assay systems have been developed. nih.gov One such method is a single-well, two-step system that can be performed in a 96-well microplate format. nih.govnih.gov This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to DGK activity. nih.gov

Using such modern assays, comprehensive in vitro analyses have been performed to determine the selectivity of this compound across the various DGK isozymes. nih.gov These studies have revealed that this compound is not entirely specific; it strongly inhibits the type I DGK isoforms α and γ, while also moderately attenuating the activity of type II isoforms δ and κ. nih.govsigmaaldrich.commedchemexpress.com This isoform selectivity is a crucial finding, as it helps interpret the biological effects observed after treating cells with the inhibitor.

Table 1: Isozyme Selectivity of Diacylglycerol Kinase Inhibitor II (this compound)

DGK Isozyme SubfamilyDGK IsozymeInhibition by this compound
Type IDGKαStrong
Type IDGKβNo significant inhibition
Type IDGKγStrong
Type IIDGKδModerate
Type IIDGKηNo significant inhibition
Type IIDGKκModerate
Type IIIDGKεNot significantly inhibited
Type IVDGKζNot significantly inhibited
Type IVDGKiNot specified
Type VDGKθNot significantly inhibited

Data compiled from studies using in vitro non-radioactive DGK assays. nih.govnih.govsigmaaldrich.commedchemexpress.com

Caspase-3/7 Activity Caspase-3 and caspase-7 are key executioner enzymes in the apoptotic cascade. Measuring their activity is a common method for quantifying cell death. The Caspase-Glo® 3/7 assay is a frequently used method in this context. researchgate.net It utilizes a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal that is proportional to caspase activity. researchgate.net

In kinase inhibitor screening, caspase activity assays serve as a critical endpoint. For instance, a library of kinase inhibitors was screened for compounds that could block cell death, and DGK inhibitor II was identified as a hit that dose-dependently decreased caspase-3/7 activity in striatal cells undergoing serum withdrawal. researchgate.net This demonstrated the inhibitor's anti-apoptotic potential and prompted further investigation into its mechanism. researchgate.net

DGK enzymes are positioned at a critical node in cellular signaling, catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). mdpi.com Therefore, a key aspect of research with DGK inhibitor II involves measuring the levels of these and other related signaling molecules.

DAG and PA: The primary biochemical effect of DGK inhibitor II is the prevention of DAG phosphorylation, leading to an accumulation of DAG and a corresponding decrease in PA production. mdpi.com This shift in the DAG/PA balance is the initiating event for the inhibitor's downstream effects. While the direct measurement of these lipids can be complex, their downstream consequences are often analyzed.

PIPn (Phosphoinositides): Phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2), are the upstream precursors of DAG. mdpi.com PLC-mediated hydrolysis of PIP2 generates DAG and inositol (B14025) trisphosphate (IP3). mdpi.com The action of DGK inhibitor II is downstream of PIP2 cleavage, directly influencing the fate of the DAG second messenger.

HIF-1α and VEGF: Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen. researchgate.netnih.gov In the presence of oxygen, it is rapidly degraded by prolyl hydroxylases (PHDs). researchgate.netnih.gov Research has shown that this compound inhibits the hypoxia-induced accumulation of HIF-1α protein. nih.gov It achieves this not by altering HIF-1α mRNA expression, but by stimulating the activity of the PHD enzymes, which leads to HIF-1α degradation even under hypoxic conditions. nih.gov A primary target gene of HIF-1α is vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. researchgate.net Consequently, by causing the downregulation of HIF-1α, this compound also leads to a decrease in VEGF expression. researchgate.netmedchemexpress.com This mechanism is believed to underlie the inhibitor's ability to suppress pathological retinal neovascularization. researchgate.net

c-fos, c-myc, and cyclin D3: These proteins are crucial regulators of cell proliferation and the cell cycle.

c-fos: The transcription factor c-Fos is a component of the AP-1 complex, which is regulated by DAG-mediated signaling pathways. elifesciences.org Studies on T-cells show that DGKα inhibition with this compound can enhance the activation of the AP-1 transcription factor, particularly in combination with other immune therapies. acdlabs.com Furthermore, genetic deletion of DGKζ, an isoform inhibited by this compound, has been shown to increase the expression of c-Fos in osteoclasts. nih.gov

c-myc: In the reviewed scientific literature, direct studies measuring the effect of Diacylglycerol Kinase Inhibitor II on the levels of the c-myc proto-oncogene protein were not prominently identified.

Cyclin D3: Research in non-small cell lung cancer (NSCLC) has identified DGKα as a promoter of tumorigenesis. medchemexpress.commdpi.com RNA sequencing performed after silencing DGKα with siRNA revealed that cyclin D3 (CCND3) is a key downstream target. mdpi.com The inhibition of DGKα leads to a reduction in cyclin D3 protein levels, which in turn impairs the proliferation of lung cancer cells. medchemexpress.commdpi.com

Table 2: Effect of Diacylglycerol Kinase Inhibition on Key Signaling Molecules

Signaling MoleculeEffect of DGK Inhibition / this compoundResearch Context
Diacylglycerol (DAG)Increased levelsGeneral mechanism
Phosphatidic Acid (PA)Decreased levelsGeneral mechanism
HIF-1αDecreased protein levelsHypoxia, Retinopathy
VEGFDecreased expressionHypoxia, Angiogenesis
c-fos / AP-1Increased activation/expressionT-cell activation, Osteoclasts
Cyclin D3 (CCND3)Decreased protein levelsLung Cancer Proliferation

DGK enzymes, particularly isoforms α and ζ, are critical negative regulators of T-cell activation. acdlabs.com Therefore, immunological assays are essential for evaluating the effects of inhibitors like this compound on immune responses.

Cytokine Release: Assays measuring the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFNγ) are standard for assessing T-cell activation. nih.gov However, studies with this compound have yielded nuanced results. In one study comparing it with a newer, more potent compound, this compound showed negligible activity in stimulating IFNγ production from human T-cells at a concentration of 10 μM. nih.gov In contrast, other research shows that this compound can inhibit IL-1β-induced production of nitric oxide (a key signaling and effector molecule in immunity) in vascular smooth muscle cells. medchemexpress.comnih.gov

T-cell Proliferation: T-cell proliferation assays measure the expansion of T-cells in response to a stimulus. A study profiling a new dual DGKα/ζ inhibitor found that this compound had negligible effect on the proliferation of human CD8+ T-cells at 10 μM. nih.gov However, in other contexts, DGK inhibition with this compound has been shown to prevent IL-2-induced cell cycle entry in an IL-2-dependent T-cell line, suggesting an anti-proliferative effect under those specific conditions.

Tumor Cell Killing: The ability of cytotoxic T-lymphocytes (CTLs) or CAR-T cells to kill tumor cells is a key measure of anti-cancer immunity. DGK inhibitors are being investigated for their potential to reverse T-cell exhaustion and enhance tumor cell killing. acdlabs.com Ex vivo treatment with DGK inhibitors has been shown to restore the killing abilities of tumor-infiltrating lymphocytes (TILs). acdlabs.com this compound specifically has been used as a tool compound to determine tumor-induced inhibition of genetically modified cytotoxic T cells. sigmaaldrich.com

Considerations for Diacylglycerol Kinase Inhibitor II Application in Research

When using chemical inhibitors like Diacylglycerol Kinase Inhibitor II in research, particularly in experiments involving serum or in vivo models, certain physicochemical properties of the compound must be considered. Lipophilicity, the "fat-loving" nature of a molecule, is a key parameter that influences a compound's solubility, membrane permeability, and pharmacokinetic profile. acdlabs.com

Highly lipophilic drugs often exhibit high levels of binding to plasma proteins, most notably serum albumin. This binding is significant because, according to free drug theory, only the unbound fraction of a drug is available to cross membranes, interact with its target, and exert a biological effect. nih.gov Sequestration by serum lipids and proteins can therefore dramatically reduce the effective concentration of an inhibitor at its site of action, especially in cell culture media supplemented with fetal bovine serum (FBS) or in animal studies. nih.gov This can lead to a discrepancy between the nominal concentration added and the actual bioactive concentration, complicating the interpretation of experimental results.

For Diacylglycerol Kinase Inhibitor II (this compound), specific quantitative data regarding its lipophilicity (such as a logP value) and its precise binding affinity or percentage of sequestration by serum albumin are not prominently detailed in the reviewed scientific literature. This lack of publicly available pharmacokinetic data is a critical consideration for researchers. It necessitates careful experimental design, such as performing dose-response curves under the specific serum conditions of the assay or using serum-free media where feasible, to ensure that the observed effects are accurately attributed to the inhibitor's action.

An in-depth analysis of Diacylglycerol Kinase Inhibitor II (this compound) reveals critical experimental and research considerations essential for its application in scientific investigation. This article focuses exclusively on the dose-dependent effects, potential for off-target inhibition, comparison with genetic techniques, and cell permeability of this specific compound.

2 Dose-Dependent Effects and Potential for Off-Target Inhibition at Higher Concentrations

The inhibitory potency of Diacylglycerol Kinase Inhibitor II, also known as this compound, is highly dependent on the concentration used and the specific cellular or experimental context. Research has established distinct half-maximal inhibitory concentrations (IC₅₀) in various systems, demonstrating a clear dose-response relationship. For instance, the inhibitor shows an IC₅₀ of 120 nM in intact human platelets and 300 nM in isolated platelet membranes. sigmaaldrich.comsigmaaldrich.com In red blood cell membranes, a higher concentration is required, with an IC₅₀ of 3.3 µM for the inhibition of 1-Oleoyl-2-acetylglyceryl-3-phosphoric acid (OAPA) formation. sigmaaldrich.com

This dose-dependency is a critical factor in experimental design. While effective at nanomolar concentrations for its primary target, higher concentrations may lead to off-target effects, a common concern for many kinase inhibitors. This compound has been repurposed from its original development as a serotonin (B10506) (5-HT) antagonist. insilico.com This historical context suggests a potential for off-target binding to serotonin receptors, particularly at elevated concentrations. nih.gov The selectivity profiles of such repurposed inhibitors are often described as suboptimal, underscoring the need for careful dose selection to minimize confounding results from unintended molecular interactions. insilico.comnih.gov

Table 1: Dose-Dependent Inhibition by Diacylglycerol Kinase Inhibitor II

System IC₅₀ Value Reference
Intact Human Platelets 120 nM sigmaaldrich.comsigmaaldrich.com
Isolated Platelet Membranes 300 nM sigmaaldrich.comsigmaaldrich.com
Red Blood Cell Membranes 3.3 µM sigmaaldrich.com

3 Pharmacological Inhibition vs. Genetic Deletion/Silencing

The choice between using a pharmacological inhibitor like this compound and employing genetic methods such as gene deletion or RNA silencing to study diacylglycerol kinase (DGK) function has significant implications for experimental outcomes. Each approach has distinct mechanisms and consequences.

Pharmacological inhibition acts directly on the DGK protein, typically through competitive or allosteric binding, leading to a rapid and often reversible blockade of its catalytic function. researchgate.net This allows for temporal control over the inhibition. An important distinction is that the inhibited protein, though inactive, remains physically present in the cell, potentially participating in protein-protein interactions or scaffolding functions. researchgate.net Interestingly, studies on DGKα have shown that pharmacological inhibition can produce a "gain-of-function" effect in T cells that is not replicated by its genetic silencing or deletion. nih.gov

Conversely, genetic deletion (knockout) or silencing (e.g., siRNA knockdown) targets the gene or its mRNA transcript, respectively, to prevent the synthesis of the DGK protein altogether. researchgate.netnih.gov This method is highly specific to the targeted gene but has a slower onset as it relies on the degradation of existing protein. researchgate.net Research comparing these methods has yielded different biological outcomes. For example, mice deficient in DGKζ show a marked reduction in the growth of implanted tumors, whereas studies up to 2018 had not reported similar differences in tumor growth as a result of impaired DGKα expression alone. nih.govnih.gov

Table 2: Comparison of Methodologies for Studying Diacylglycerol Kinase Function

Feature Pharmacological Inhibition (e.g., this compound) Genetic Deletion/Silencing (e.g., Knockout/siRNA)
Target Protein DNA/mRNA
Mechanism Blocks protein function Prevents protein synthesis
Speed of Action Rapid Slow (requires protein degradation)
Reversibility Often reversible Can be permanent (deletion) or transient (silencing)
Key Consideration Protein is still present; potential for off-target effects Protein is absent; potential for compensatory mechanisms
Observed Outcome Can induce gain-of-function effects not seen with genetic methods nih.gov Effects reflect total loss of the protein nih.gov

4 Cell Permeability

The ability of Diacylglycerol Kinase Inhibitor II to cross the cell membrane is a critical parameter for its use in studies involving intact cells. However, sources present conflicting information regarding its cell permeability. At least two product data sheets explicitly state that the compound is not cell-permeable. sigmaaldrich.comsigmaaldrich.com

Despite this, the inhibitor's documented activity in intact platelets, with a potent IC₅₀ of 120 nM, inherently suggests that it must be able to enter the cells to reach its intracellular target. sigmaaldrich.com Furthermore, its application in studies to induce signals in T-cell acute lymphoblastic leukemia cells also implies successful cell entry. sigmaaldrich.com This discrepancy highlights a crucial point of consideration for researchers. While the compound is used in whole-cell assays, its efficiency of membrane transport may be limited, potentially requiring specific experimental conditions or solubilizing agents like DMSO, in which it is soluble. sigmaaldrich.comsigmaaldrich.com The permeability of kinase inhibitors is a significant factor in their development and can vary greatly between compounds. nih.gov

Future Directions and Research Gaps

Development of Isoform-Specific Diacylglycerol Kinase Inhibitors

The human genome contains ten distinct DGK isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, and κ), each with specific expression patterns, regulatory mechanisms, and cellular functions, suggesting they have non-redundant roles. nih.govresearchgate.net This diversity necessitates the development of inhibitors that can selectively target individual isoforms to maximize therapeutic efficacy while minimizing off-target effects. nih.gov However, the creation of such specific modulators remains a significant challenge, partly due to a lack of detailed structural information for eukaryotic DGKs. researchgate.net

Targeting Specific DGK Isoforms (e.g., DGKα, DGKζ, DGKε) for Therapeutic Intervention

Research has identified several DGK isoforms as particularly promising therapeutic targets.

DGKα and DGKζ: These are the predominant isoforms in T lymphocytes and act as crucial negative regulators of T-cell activation. researchgate.netnih.gov By converting the second messenger diacylglycerol (DAG) to phosphatidic acid (PA), they dampen T-cell receptor (TCR) signaling, which can lead to a state of T-cell anergy or exhaustion. mdpi.comresearchgate.net Inhibition of DGKα and DGKζ has been shown to enhance anti-tumor T-cell activity, making them prime targets for cancer immunotherapy. researchgate.netmdpi.com Studies suggest that DGKζ may be the dominant isoform in regulating TCR signaling and T-regulatory cell development. researchgate.netnih.gov Consequently, the development of dual DGKα/ζ inhibitors is a key strategy to robustly reinvigorate T-cell responses against tumors. researchgate.netwustl.edu

DGKε: This isoform presents a unique profile. It is the smallest DGK isoform, lacks a regulatory domain, and shows exquisite substrate specificity for 1-stearoyl-2-arachidonoyl glycerol, a key intermediate in the phosphatidylinositol cycle. nih.gov Crucially, loss-of-function mutations in DGKε are linked to atypical hemolytic-uremic syndrome (aHUS), a rare thrombotic microangiopathy. nih.govnih.gov This direct association with a human genetic disease makes DGKε a compelling, albeit distinct, target for therapeutic intervention.

Interactive Table: Therapeutic Rationale for Targeting DGK Isoforms
IsoformPrimary Location/FunctionTherapeutic RationaleKey Research Findings
DGKα T-cells, various cancers (hepatoma, melanoma)Cancer Immunotherapy, AutoimmunityUpregulated in anergic T-cells; inhibition enhances anti-tumor immunity and can overcome resistance to PD-1 blockade. researchgate.netresearchgate.netresearchgate.net
DGKζ T-cellsCancer ImmunotherapyDominant regulator of TCR signaling; enhances effector functions of T-cells and CAR T-cells when inhibited. nih.govmdpi.com
DGKε Primarily kidneyAtypical Hemolytic-Uremic Syndrome (aHUS)Loss-of-function mutations cause aHUS; targeting could address the underlying pathology of this genetic disorder. nih.govnih.gov

High-Throughput Screening for Novel Inhibitors

The discovery of novel, potent, and isoform-selective DGK inhibitors heavily relies on high-throughput screening (HTS) methodologies. youtube.com HTS allows for the rapid testing of vast libraries of small molecules to identify compounds that modulate the activity of a specific target.

Recent advancements include the development of DGK screening panels that encompass all ten isoforms, providing an essential tool for identifying isoform-selective inhibitors. researchgate.net Furthermore, researchers have employed phenotypic HTS strategies. For example, a screen of human primary T-cells was designed to find compounds that potentiated T-cell activation in combination with PD-1 blockade, which successfully led to the identification and optimization of a series of potent and selective dual DGKα/ζ inhibitors. mdpi.com These approaches accelerate the discovery process from initial "hit" to "lead" compound, paving the way for preclinical and clinical development.

Exploration of Diacylglycerol Kinase Inhibitor II in Combination Therapies

A critical area of ongoing research is the use of DGK inhibitors not as monotherapies, but as part of combination treatments to achieve synergistic effects. The rationale is to target multiple, inter-linked signaling pathways simultaneously to prevent therapeutic resistance and enhance tumor cell killing.

Synergy with other Therapeutics (e.g., Src inhibitors, Anti-PDL-1 antibody)

Anti-PD-1/PD-L1 Antibodies: The synergy between DGK inhibitors and immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies is exceptionally well-documented. DGKα and DGKζ function as intracellular checkpoints that blunt T-cell signaling. mdpi.comwustl.edu Their inhibition can restore the function of exhausted T-cells and lower the threshold for T-cell activation. researchgate.net This action is complementary to PD-1/PD-L1 blockade, which targets an extracellular checkpoint. Combining DGKα/ζ inhibitors with anti-PD-1 therapy has been shown to elicit robust tumor regression in preclinical models, suggesting this combination can overcome resistance to checkpoint blockade alone. researchgate.netwustl.edu

Src inhibitors: Emerging research has uncovered a functional interaction between DGKα and the non-receptor tyrosine kinase Src. DGKα phosphorylation by Src activates its lipid kinase activity. Conversely, DGKα appears to stabilize Src activation, contributing to tumor growth and limiting the effectiveness of Src inhibitors. This crosstalk suggests that silencing DGKα could not only diminish Src activation but also enhance the cancer cell's sensitivity to pharmacological Src inhibitors. Therefore, the combined inhibition of DGKα and Src presents a promising therapeutic strategy to impair tumor viability and overcome drug resistance.

Interactive Table: DGK Inhibitor Combination Therapy Findings
Combination AgentMechanism of SynergyObserved Outcome
Anti-PD-1/PD-L1 Antibody DGK inhibition reinvigorates exhausted T-cells and lowers the activation threshold, complementing the action of external checkpoint blockade. researchgate.netEnhanced anti-tumor T-cell responses and robust tumor regression in preclinical models. wustl.edu
Src Inhibitor DGKα silencing disrupts a DGKα-Src complex, diminishing Src activation and increasing cancer cell sensitivity to Src inhibitors.Impaired tumor growth and viability; potential to overcome resistance to Src inhibitor monotherapy.

Further Elucidation of DGK Isoform-Specific Functions and Regulatory Mechanisms

While significant progress has been made, a deeper understanding of the specific roles of each DGK isoform is crucial for advancing the field. DGKs are pivotal enzymes that sit at the crossroads of lipid signaling, converting DAG into PA. Both of these lipids are bioactive molecules that regulate a multitude of intracellular signaling proteins.

The predominant isoforms in T-cells, DGKα and DGKζ, are known to terminate DAG-activated signaling cascades downstream of the T-cell receptor. However, studies have revealed functional distinctions; for instance, DGKζ appears to have a more dominant role than DGKα in suppressing the development of natural regulatory T-cells, potentially due to a greater catalytic rate. nih.gov Other isoforms, like DGKδ and DGKβ, are implicated in conditions such as diabetes and higher brain functions, respectively, highlighting the diverse roles of this enzyme family. Continued basic research into the unique domain structures, substrate specificities, and protein-protein interactions of each isoform will be essential for validating them as therapeutic targets and for designing next-generation inhibitors. nih.gov

Translational Research and Clinical Implications

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to benefit patients. In the context of DGK inhibitors, the translational potential is significant, though still in its early stages.

The most promising clinical application is in cancer immunotherapy. researchgate.net The ability of DGKα/ζ inhibitors to enhance T-cell-mediated anti-tumor immunity, particularly in synergy with checkpoint inhibitors, provides a strong rationale for their clinical development. researchgate.netwustl.edu One dual DGKα/ζ inhibitor, BMS-986408, has been identified as a clinical-stage compound, representing a critical step toward evaluating this strategy in patients. researchgate.net

Beyond cancer, there are clear clinical implications for genetic diseases. The development of specific DGKα inhibitors could offer a targeted therapy for X-linked lymphoproliferative disease type 1 (XLP1), a disorder caused by excessive DGKα activity. nih.gov Similarly, understanding the role of DGKε mutations in aHUS could lead to novel treatments for this rare kidney disease. nih.govnih.gov Despite this potential, it is noteworthy that as of recent reviews, no DGK inhibitors have completed clinical trials and reached the market, highlighting the need for continued research and development. nih.govresearchgate.net

Preclinical Studies and Animal Models

Diacylglycerol kinase inhibitor II, also identified as R-59-949, has been utilized in a variety of preclinical settings to investigate the role of diacylglycerol kinase (DGK) in cellular signaling. scbt.comcaymanchem.com These studies have spanned multiple research areas, including immunology, oncology, and vascular biology, demonstrating the compound's utility as a research tool to modulate lipid-mediated signaling pathways. scbt.com

In the context of immunology and oncology, Diacylglycerol Kinase Inhibitor II has been used to study tumor-induced inhibition in genetically modified cytotoxic T cells that express chimeric antigen receptors (CARs). sigmaaldrich.com It has also been applied in studies with T-cell acute lymphoblastic leukemia (T-ALL) cells to induce pAkt and pErk signals. sigmaaldrich.com The inhibition of DGK is a key area of interest for cancer immunotherapy because DGKα and DGKζ isoforms act as intracellular checkpoints that suppress T-cell activation. nih.govnih.gov By inhibiting these enzymes, T-cell responses against tumors can be enhanced. nih.govbmj.com

In studies involving vascular smooth muscle cells (VSMCs), R-59-949 was shown to inhibit DGK-α activity that is induced by platelet-derived growth factor (PDGF). caymanchem.com Research on platelets demonstrated that inhibition of DGK-α by R-59-949 leads to an increase in diacylglycerol-dependent protein kinase C (PKC) activity, serotonin (B10506) secretion, and aggregation of thrombin-stimulated platelets. caymanchem.com

A significant in vivo application of Diacylglycerol kinase inhibitor II was observed in a mouse model of oxygen-induced retinopathy. In this model, administration of the inhibitor was found to prevent retinal neovascularization, highlighting its potential for studying and possibly intervening in diseases characterized by abnormal blood vessel growth in the retina. caymanchem.combmj.com Further preclinical investigations have shown it inhibits high potassium- and glucose-induced insulin (B600854) secretion in pancreatic β-cells in a dose-dependent manner. caymanchem.com

The following table summarizes key preclinical findings for Diacylglycerol kinase inhibitor II (R-59-949).

Research AreaModel SystemKey FindingsCitations
Oncology/Immunology CAR T-cellsUsed to determine tumor-induced inhibition. sigmaaldrich.com
T-cell acute lymphoblastic leukemia (T-ALL) cellsInduced pAkt and pErk signals. sigmaaldrich.com
Hematology Isolated platelet plasma membranesIncreased diacylglycerol-dependent PKC activity, serotonin secretion, and platelet aggregation. caymanchem.com
Vascular Biology Vascular Smooth Muscle Cells (VSMCs)Inhibited PDGF-induced DGK-α activity. caymanchem.com
Ophthalmology Mouse model of oxygen-induced retinopathyPrevented retinal neovascularization. caymanchem.combmj.com
Endocrinology MIN6 pancreatic β-cellsInhibited high K+ and glucose-induced insulin secretion. caymanchem.com

Potential for Clinical Trials

While Diacylglycerol kinase inhibitor II (R-59-949) has been a valuable tool in preclinical research, its direct progression to clinical trials has been limited. Older DGK inhibitors, including R-59-949 and the related compound R-59-022, have been noted for having suboptimal potency and selectivity profiles. aacrjournals.orginsilico.com This has led to a significant clinical need for the development of more potent and highly selective DGK inhibitors. aacrjournals.orginsilico.com

The research conducted with these early inhibitors, however, has been crucial in validating diacylglycerol kinases as viable therapeutic targets for a range of diseases, particularly in immuno-oncology. mdpi.com The concept of DGK inhibition as a strategy to enhance the efficacy of immunotherapy is supported by emerging data indicating that DGKα mediates T-cell dysfunction and contributes to resistance against PD-1 blockade therapies. aacrjournals.orginsilico.com

The therapeutic potential of targeting DGK is underscored by the development and clinical investigation of newer, more selective inhibitors. For instance, BAY 2965501, a highly selective DGKζ inhibitor, has shown promise in preclinical cancer models and has entered a first-in-human clinical trial for solid tumors. bmj.com Similarly, BMS-986408, a dual inhibitor of DGKα and DGKζ, is a clinical-stage compound being investigated to enhance the effects of PD-1 checkpoint inhibitors and CAR T-cell therapies. aacrjournals.orgresearchgate.net The development of these next-generation inhibitors demonstrates a clear trajectory from the foundational preclinical work performed with compounds like Diacylglycerol kinase inhibitor II to active clinical trials. These newer agents, such as ISM4312A, show significantly improved potency and selectivity, with robust anti-tumor activities observed in syngeneic mouse models, both as a monotherapy and in combination with anti-PD-1 therapy. aacrjournals.org

Therefore, while Diacylglycerol kinase inhibitor II itself may not be a candidate for clinical trials, its use in preclinical models has paved the way for a new class of therapeutics. Future research will likely focus on these more advanced, isoform-selective inhibitors to fully exploit the therapeutic potential of targeting the DGK pathway in cancer and other diseases. nih.gov

Q & A

Q. What is the mechanism of action of Diacylglycerol Kinase Inhibitor II (DGK Inhibitor II) in modulating lipid signaling pathways?

DGK Inhibitor II selectively binds to the active site of diacylglycerol kinase (DGK) isoforms, competitively inhibiting the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition disrupts lipid-mediated signaling, leading to sustained DAG levels, which amplify downstream PKC activation and other DAG-dependent pathways. Structural studies highlight its specificity for certain DGK isoforms, such as DGKα and DGKζ, due to unique binding interactions .

Q. How does DGK Inhibitor II affect cellular diacylglycerol accumulation in experimental models?

In chromaffin cells, DGK Inhibitor II (e.g., R59022 at 30–50 µM) increases DAG accumulation by >50% within 30 minutes, as measured via lipid extraction and thin-layer chromatography. This effect is isoform-dependent; for example, DGKα inhibition enhances DAG in T-cell signaling, while DGKζ inhibition impacts neuronal outgrowth .

Q. What are standard methodologies for assessing DGK Inhibitor II activity in vitro?

  • Kinase Activity Assays : Use recombinant DGK isoforms with radiolabeled ATP (e.g., [γ-³²P]ATP) to measure PA production via scintillation counting .
  • Cell-Based Studies : Treat cells (e.g., HEK293, chromaffin cells) with 10–50 µM DGK Inhibitor II and quantify DAG/PA ratios using mass spectrometry or fluorescent probes .

Advanced Research Questions

Q. How do contradictory findings on DGK Inhibitor II’s role in neurotransmitter release inform experimental design?

While DGK Inhibitor II enhances nicotine- or depolarization-induced noradrenaline release in chromaffin cells, it fails to affect bradykinin-stimulated release. This discrepancy suggests agonist-specific signaling mechanisms. Researchers should:

  • Control for Off-Target Effects : Use isoform-specific DGK knockouts (e.g., DGKα vs. DGKζ) to isolate pathways .
  • Combine Pharmacological Tools : Pair DGK inhibitors with lipase inhibitors (e.g., RG80267) to dissect DAG metabolism contributions .

Q. What methodological challenges arise in studying DGK isoform-specific inhibition, and how can they be addressed?

  • Isoform Overlap : DGK Inhibitor II exhibits cross-reactivity with DGKα and DGKζ. Use siRNA silencing or CRISPR-Cas9 knockout models to validate isoform-specific effects .
  • Membrane Localization : DGKκ, a type II isoform, is constitutively membrane-bound, complicating activity assays. Employ subcellular fractionation or fluorescence tagging to track localization .

Q. How does DGK Inhibitor II interact with oxidative stress pathways, and what are the implications for disease models?

DGKκ, a type II isoform, is tyrosine-phosphorylated (Tyr78) under oxidative stress (e.g., H₂O₂ treatment), which inhibits its activity. This reduces PA production, altering membrane lipid composition. In cancer models, DGKα inhibition synergizes with Src kinase inhibitors to block metastasis .

Q. What are the limitations of using DGK Inhibitor II in vivo, and how can pharmacokinetics be optimized?

  • Poor Solubility : DGK Inhibitor II requires DMSO vehicles, which may induce cytotoxicity at >0.1% v/v. Use nanoformulations or prodrug strategies to enhance bioavailability .
  • Off-Target Effects : At >50 µM, it inhibits serotonin receptors. Dose-response curves and receptor antagonist co-treatments (e.g., ketanserin) are critical .

Data Interpretation and Contradictions

Q. Why does DGK Inhibitor II enhance PKC activity in some contexts but not others?

In adipocytes, DGK Inhibitor II amplifies insulin-induced PKC activation by prolonging DAG availability. However, in vascular smooth muscle, it paradoxically reduces nitric oxide production by impairing L-arginine uptake, independent of PKC. This highlights tissue-specific signaling crosstalk .

Q. How do discrepancies in DGK Inhibitor II’s effects on angiogenesis inform target validation?

DGKα inhibition blocks VEGF-driven angiogenesis by reducing PA-dependent mTOR activation. However, in diabetic retinopathy models, hyperglycemia-induced DAG accumulation overrides DGK inhibition, necessitating combinatorial therapies (e.g., PKCβ inhibitors) .

Methodological Innovations

Q. What novel techniques are emerging to study DGK Inhibitor II’s structural interactions?

  • Cryo-EM Studies : Resolve DGK-inhibitor complexes at 3.1 Å resolution to map binding pockets and guide rational drug design .
  • Fluorescent DAG Analogs : Use 1-oleoyl-2-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sn-glycerol (NBD-DAG) to visualize real-time DAG dynamics in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R59949
Reactant of Route 2
R59949

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.